4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZYOWSGQWQEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352263 | |
| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68744-66-1 | |
| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Authored for: Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The synthesis is based on a well-established pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, involving the key intermediate thiophene-2-carbohydrazide. This guide details the adapted experimental protocol, presents key quantitative data in a structured format, and outlines the methodologies for the characterization of the title compound. The characterization data is presented in comparison with closely related analogues due to the limited availability of specific data for the title compound in published literature.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a thiophene moiety and a thiol group can further enhance the pharmacological profile of these compounds. This guide focuses on the synthesis and characterization of this compound, a molecule of interest for potential applications in drug discovery and development.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of thiophene-2-carbohydrazide with methyl isothiocyanate to form the intermediate N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final product.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Synthesis of N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (Intermediate)
-
To a solution of thiophene-2-carbohydrazide (1.42 g, 10 mmol) in absolute ethanol (50 mL), add methyl isothiocyanate (0.73 g, 10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of this compound (Final Product)
-
Suspend the intermediate, N-methyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (2.15 g, 10 mmol), in an aqueous solution of potassium hydroxide (2M, 20 mL).
-
Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure compound.
Characterization Data
Due to the lack of specific published data for this compound, the following tables provide predicted and comparative data based on its chemical properties and data from the closely related 4-ethyl analogue.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68744-66-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₇N₃S₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 197.28 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not available (predicted to be a solid) | - |
Spectroscopic Data (Predicted/Comparative)
The following data is based on the characterization of the analogous compound, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The substitution of an ethyl group with a methyl group is expected to cause minor shifts in the spectral data.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3100-2900 (C-H stretching), ~2600-2550 (S-H stretching, may be broad), ~1600 (C=N stretching), ~1500 (C=C stretching of thiophene ring), ~1300 (C-N stretching), ~700 (C-S stretching). |
| ¹H NMR (ppm) | A singlet for the N-CH₃ protons (expected around 3.5-4.0 ppm). Multiplets for the thiophene ring protons (expected in the range of 7.0-8.0 ppm). A broad singlet for the SH proton (can be highly variable, >10 ppm, and may exchange with D₂O). |
| ¹³C NMR (ppm) | A signal for the N-CH₃ carbon. Signals for the carbons of the thiophene ring. Signals for the C=N and C=S carbons of the triazole ring. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 197. Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the thiophene and triazole rings. A study on a related compound showed fragmentation involving the loss of a water molecule from a carboxylic acid derivative, followed by the loss of the carboxyl group[2]. |
Characterization Workflow
The characterization of the synthesized compound would follow a logical progression of analytical techniques to confirm its structure and purity.
Conclusion
References
Physicochemical Properties of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the heterocyclic compound 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The 1,2,4-triazole scaffold is a key pharmacophore in a variety of therapeutically important agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The incorporation of a thienyl moiety at the 5-position is of particular interest, as the thiophene nucleus is a constituent of numerous biologically active compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central 1,2,4-triazole ring, substituted with a methyl group at the 4-position, a 2-thienyl group at the 5-position, and a thiol group at the 3-position. The presence of the thiol group allows for thione-thiol tautomerism.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₇N₃S₂ | - |
| Molecular Weight | 213.29 g/mol | - |
| Melting Point | Data not available. Expected to be a solid at room temperature. | Melting points of similar 4,5-disubstituted-1,2,4-triazole-3-thiols vary widely depending on the substituents. |
| Solubility | Data not available. Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF. | The heterocyclic nature and the presence of both polar (thiol, triazole) and non-polar (methyl, thienyl) groups influence solubility. |
| pKa | Data not available. The thiol group is expected to be acidic. | The acidity of the thiol proton is a key characteristic for its chemical reactivity and biological interactions. |
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar 1,2,4-triazole-3-thiols. The general approach involves the reaction of a substituted thiosemicarbazide with a base to induce cyclization. A key precursor for this synthesis would be 4-methyl-1-(thiophen-2-carbonyl)thiosemicarbazide.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-methyl-1-(thiophen-2-carbonyl)thiosemicarbazide (Intermediate)
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Dissolve thiophene-2-carbohydrazide in a suitable solvent such as ethanol.
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Add an equimolar amount of methyl isothiocyanate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate thiosemicarbazide.
Step 2: Synthesis of this compound (Final Product)
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Suspend the synthesized 4-methyl-1-(thiophen-2-carbonyl)thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH).
-
Reflux the mixture for several hours. The cyclization process results in the formation of the triazole ring.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
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Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Spectral Characterization (Predicted)
The structure of the synthesized compound would be confirmed using various spectroscopic techniques.
Table 2: Predicted Spectral Data
| Technique | Predicted Observations |
| ¹H NMR | - A singlet corresponding to the methyl protons (CH₃) around δ 3.5-4.0 ppm. - Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the thienyl ring. - A broad singlet for the thiol proton (SH) at a downfield chemical shift (δ 13.0-14.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon. - Signals for the carbons of the thienyl ring. - Signals for the C=S and C=N carbons of the triazole ring. |
| FT-IR (cm⁻¹) | - A broad band in the region of 3100-2500 cm⁻¹ corresponding to the S-H stretching vibration. - A characteristic C=N stretching vibration around 1600-1650 cm⁻¹. - C-S stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway data is available for this compound, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore with a wide range of biological activities. Numerous derivatives have been reported to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
The presence of the 2-thienyl group is also significant, as this moiety is found in many drugs and is known to contribute to biological activity. It is plausible that this compound could exhibit antimicrobial properties. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or interference with microbial cell wall synthesis.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. In vitro screening against a panel of bacterial and fungal strains would be the first step in evaluating its potential as a therapeutic agent.
Conclusion
This technical guide provides a foundational understanding of this compound, a compound of interest for its potential pharmacological applications. While direct experimental data is currently scarce, the proposed synthetic pathway and predicted physicochemical and spectral properties offer a solid starting point for researchers. The established biological significance of the 1,2,4-triazole-3-thiol scaffold, coupled with the presence of a 2-thienyl substituent, suggests that this compound warrants further investigation, particularly for its potential antimicrobial activities. Future studies should focus on the successful synthesis, thorough characterization, and comprehensive biological evaluation of this promising molecule.
Navigating the Therapeutic Potential of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Overview
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The heterocycle 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol stands as a molecule of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural amalgamation of a 1,2,4-triazole core, a methyl group at the N4 position, and a thienyl moiety at the C5 position, coupled with a thiol group at C3, suggests a diverse pharmacological potential. While comprehensive biological data for this specific compound remains limited in publicly accessible literature, this technical guide aims to provide a thorough overview of its potential biological activities by examining structurally related compounds and the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols. This document will delve into anticipated biological activities, present detailed experimental protocols for their evaluation, and visualize key concepts to facilitate a deeper understanding for researchers.
Synthesis and Physicochemical Properties
The synthesis of this compound can be conceptually approached through established synthetic routes for 1,2,4-triazole-3-thiones. A common pathway involves the cyclization of a thiosemicarbazide precursor.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic route for this compound.
Anticipated Biological Activities
Based on the biological profiles of structurally similar 1,2,4-triazole-3-thiol derivatives, this compound is anticipated to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous antimicrobial and antifungal agents. The presence of a sulfur atom (in the thiol group) and the thienyl ring, which is itself a bioisostere of the phenyl ring found in many active compounds, suggests that the target molecule could interfere with microbial growth.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activities. The proposed mechanism often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival. The planar nature of the triazole and thienyl rings may facilitate intercalation with DNA or binding to enzymatic active sites.
Enzyme Inhibition
The thiol group in the target molecule is a key functional group that can interact with various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. This suggests potential inhibitory activity against enzymes such as urease, carbonic anhydrase, or various proteases.
Experimental Protocols
To ascertain the biological activities of this compound, a series of in vitro assays would be required. The following are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution Series: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Quantitative Data on Structurally Related Compounds
| Compound/Derivative Class | Biological Activity | Quantitative Data (Example) | Reference Organism/Cell Line |
| 4-Aryl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols | Anticancer | IC50: 1.5 - 10 µM | Human cancer cell lines |
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Antimicrobial | MIC: 16 - 64 µg/mL | S. aureus, E. coli |
| 4,5-Disubstituted-1,2,4-triazole-3-thiols | Antifungal | Zone of Inhibition: 10 - 25 mm | C. albicans, A. niger |
| 1,2,4-Triazole-3-thiol derivatives | Enzyme Inhibition (Carbonic Anhydrase) | Kᵢ: 50 - 200 nM | Human carbonic anhydrase II |
Note: The data presented in this table are representative values from studies on various 1,2,4-triazole-3-thiol derivatives and are intended for illustrative purposes only.
Potential Signaling Pathways
The anticancer activity of 1,2,4-triazole derivatives can be mediated through various signaling pathways. A potential mechanism could involve the inhibition of key enzymes in cell cycle progression or the induction of apoptosis.
Hypothetical Anticancer Mechanism of Action
Caption: Hypothetical signaling pathway for the anticancer activity of the triazole compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently sparse in the public domain, the analysis of its structural features and comparison with related compounds strongly suggest a promising pharmacological profile. Its potential as an antimicrobial, antifungal, and anticancer agent warrants further investigation.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial steps in harnessing its therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule.
Spectroscopic Analysis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the expected spectroscopic data based on analyses of structurally related compounds and theoretical studies, outlines detailed experimental protocols for its characterization, and includes visualizations to clarify analytical workflows and concepts.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thienyl group at the 5-position and a methyl group at the 4-position of the triazole ring, along with a thiol group at the 3-position, results in a molecule with unique electronic and structural features. Accurate spectroscopic analysis is crucial for confirming the identity, purity, and structural characteristics of this compound. This guide synthesizes expected data from similar structures to provide a predictive framework for its analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound, derived from spectroscopic information available for analogous compounds such as 4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| SH (thiol) | ~13.5 - 14.0 | Singlet | - |
| Thienyl-H | ~7.0 - 7.8 | Multiplet | - |
| N-CH₃ (methyl) | ~3.6 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S (thiol) | ~165 - 170 |
| Triazole C5 | ~145 - 150 |
| Thienyl Carbons | ~125 - 135 |
| N-CH₃ (methyl) | ~30 - 35 |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (tautomer) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic/methyl) | 2900 - 3100 | Medium to Weak |
| C=N Stretch (triazole) | 1600 - 1650 | Strong |
| C=C Stretch (thienyl) | 1400 - 1500 | Medium |
| C=S Stretch | 1100 - 1250 | Medium to Strong |
Table 4: Predicted UV-Visible Spectroscopic Data (in Ethanol)
| Transition | Predicted λmax (nm) |
| π → π | ~280 - 320 |
| n → π | ~330 - 360 |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | ~197.04 |
| [M+H]+ | ~198.05 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
3.3 UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use matched quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the sample spectrum over a wavelength range of 200-800 nm.
-
-
Data Processing: Subtract the baseline from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
3.4 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation:
-
For ESI: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution can be directly infused or injected via an LC system.
-
For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For ESI, both positive and negative ion modes should be tested.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.
Visualizations
4.1 Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis.
4.2 Relationship Between Spectroscopic Techniques and Molecular Information
Caption: How different spectroscopic methods probe molecular structure.
Thione-Thiol Tautomerism in 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is limited in public literature, this document outlines the predicted tautomeric behavior based on extensive studies of analogous 1,2,4-triazole-3-thiol derivatives. It details the requisite experimental and computational methodologies for a comprehensive investigation and presents comparative data from related compounds to offer a predictive framework.
Introduction to Thione-Thiol Tautomerism in 1,2,4-Triazoles
The existence of thione-thiol tautomerism is a critical feature of many heterocyclic compounds, including the 1,2,4-triazole-3-thiol scaffold, which is prominent in medicinal chemistry. This phenomenon involves the migration of a proton between a sulfur and a nitrogen atom, leading to two distinct isomers: the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C-S-H bond and a C=N bond). The equilibrium between these tautomers is influenced by various factors, including the electronic nature of substituents, the solvent's polarity, and the physical state (solid, liquid, or gas).[1][2]
Theoretical studies, often employing Density Functional Theory (DFT), consistently indicate that for most 1,2,4-triazole-3-thiol derivatives, the thione form is the more stable tautomer in the gas phase.[3][4] This stability is a key determinant of the molecule's chemical reactivity, biological activity, and spectroscopic properties.
Predicted Tautomeric Equilibrium of this compound
Based on computational studies of structurally similar 1,2,4-triazole-3-thiones, it is predicted that this compound predominantly exists in the thione form. The electron-donating nature of the methyl group at the N4 position and the electronic properties of the 2-thienyl group at the C5 position are not expected to significantly shift the equilibrium towards the thiol form.
Caption: Thione-thiol tautomeric equilibrium for the title compound.
Quantitative Data from Analogous Compounds
To provide a predictive baseline for the characterization of this compound, the following tables summarize typical spectroscopic and computational data from related 1,2,4-triazole-3-thiol derivatives found in the literature.
Table 1: Typical Spectroscopic Data for Thione-Thiol Tautomers of 1,2,4-Triazole Derivatives
| Spectroscopic Method | Thione Tautomer | Thiol Tautomer | Reference |
| FT-IR (cm⁻¹) | |||
| ν(N-H) | 3100-3360 (broad) | Absent | [5] |
| ν(C=S) | 1250-1270 | Absent | [5] |
| ν(S-H) | Absent | ~2550 (weak) | [6] |
| ¹H NMR (ppm) | |||
| N-H | 13.0 - 14.0 (broad singlet) | Absent | [6][7] |
| S-H | Absent | ~4.0 - 8.0 (variable) | [7] |
| ¹³C NMR (ppm) | |||
| C=S | 177 - 179 | Absent | [8] |
| C-S | Absent | ~160 - 165 | [8] |
| UV-Vis (nm) | |||
| n-π* (C=S) | 300 - 400 | Absent | [8] |
| π-π* (C=N) | Absent | < 300 | [8] |
Table 2: Predicted Computational Data for Thione vs. Thiol Tautomers (Based on DFT B3LYP/6-31G(d,p) level of theory)
| Parameter | Thione Tautomer | Thiol Tautomer | Reference |
| Relative Energy (kcal/mol) | 0 (most stable) | +2 to +10 | [3][4] |
| Dipole Moment (Debye) | Higher | Lower | [9] |
| HOMO-LUMO Gap (eV) | Smaller | Larger | [8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to investigate the thione-thiol tautomerism of this compound.
Synthesis
The synthesis of the title compound would likely follow a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which involves the cyclization of a thiosemicarbazide precursor.[10][11]
Caption: Proposed synthetic workflow for the title compound.
Spectroscopic Analysis
-
FT-IR Spectroscopy:
-
Prepare a sample by either pressing a KBr pellet or as a thin film.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of the thione (N-H stretch around 3100-3360 cm⁻¹, C=S stretch around 1250-1270 cm⁻¹) and thiol (S-H stretch around 2550 cm⁻¹) forms.[5]
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
In the ¹H NMR, look for a broad singlet between 13.0 and 14.0 ppm, indicative of the N-H proton of the thione tautomer.[7]
-
In the ¹³C NMR, a signal in the range of 177-179 ppm is characteristic of the C=S carbon of the thione form.[8]
-
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., ethanol, acetonitrile, chloroform).
-
Record the absorption spectra over a range of 200-500 nm.
-
An absorption band between 300-400 nm would suggest the presence of the thione tautomer due to the n-π* transition of the C=S group.[8] The absence of this band and the presence of a band below 300 nm would indicate the thiol form.[8]
-
Computational Analysis
-
DFT Calculations:
-
Construct the 3D structures of both the thione and thiol tautomers.
-
Perform geometry optimization and frequency calculations using DFT at the B3LYP/6-31G(d,p) level of theory, which has been shown to be reliable for this class of compounds.[3][4]
-
Calculate the relative energies of the tautomers to determine the most stable form.
-
Simulate the IR and NMR spectra for comparison with experimental data.
-
Employ Natural Bond Orbital (NBO) analysis to understand the electronic distribution and stabilizing interactions within each tautomer.[3][4]
-
Caption: Integrated workflow for tautomerism investigation.
Conclusion
The thione-thiol tautomerism of this compound is a crucial aspect of its chemical identity. Based on established literature for analogous compounds, the thione form is predicted to be the predominant tautomer. A comprehensive investigation combining synthesis, multi-technique spectroscopic analysis (FT-IR, NMR, UV-Vis), and DFT-based computational modeling is essential for the definitive characterization of its tautomeric state. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to undertake such an investigation. A thorough understanding of this tautomeric equilibrium is fundamental for elucidating its structure-activity relationships and for the rational design of novel therapeutics based on the 1,2,4-triazole scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
The Rising Potential of Thienyl-Substituted Triazoles in Combating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has cast a spotlight on heterocyclic compounds, with thienyl-substituted triazoles emerging as a particularly promising class. Their diverse pharmacological activities are increasingly being recognized, and of significant interest is their potential to counteract oxidative stress, a key player in the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the antiradical and antioxidant capabilities of these molecules, offering a comprehensive resource for researchers in the field.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Synthetic antioxidants, such as derivatives of 1,2,4-triazole, present a viable strategy for mitigating the detrimental effects of oxidative damage by neutralizing free radicals.[1][2]
Quantitative Assessment of Antioxidant and Antiradical Activity
The antioxidant and antiradical efficacy of thienyl-substituted triazoles is primarily evaluated through a series of in vitro assays. These assays provide quantitative data, typically in the form of IC50 values (the concentration of the compound required to inhibit 50% of the radical activity), which allows for the comparative analysis of different derivatives. The most commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the superoxide radical scavenging assay.
Below is a summary of the antioxidant activities of various triazole derivatives, providing a baseline for understanding the potential of thienyl-substituted analogues.
| Compound Class | Assay | IC50 (µM) or % Inhibition | Reference Compound | Reference |
| 1,2,4-Triazole Derivatives | DPPH | 49.4% inhibition @ 10µM (Compound 9b) | Trolox | [3] |
| 1,2,4-Triazole-3-thiones | DPPH | Good inhibitory effect | Ascorbic acid, BHA, BHT | [4] |
| Phenol-substituted 1,2,4-Triazoles | DPPH | IC50 = 7.12 ± 2.32 µg/mL (Compound G) | BHA | [5] |
| Phenol-substituted 1,2,4-Triazoles | ABTS | IC50 = 4.59 ± 4.19 µg/mL (Compound G) | Trolox | [5] |
| Thiazole-pyrazolo[5,1-c][1][6][7]triazoles | DPPH | Demonstrated antioxidant activity | Ascorbic acid | [8] |
| 1,2,3-Triazole-linked hydroxamic acid | DPPH | IC50 = 21.23 ± 8.51 µM | - | [9] |
| 1,2,3-Triazole-linked hydroxamic acid | ABTS | IC50 = 15.32 ± 1.85 µM | - | [9] |
Experimental Protocols: A Detailed Methodological Overview
Accurate and reproducible data are the cornerstone of scientific research. This section provides detailed protocols for the key in vitro assays used to evaluate the antioxidant and antiradical potential of thienyl-substituted triazoles.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] The DPPH radical has a deep purple color in solution, with a characteristic absorption maximum around 517 nm.[1] Upon reduction by an antioxidant, the purple color fades, and the decrease in absorbance is proportional to the radical scavenging activity.[1]
Experimental Protocol:
-
Reagent Preparation: A solution of DPPH (typically 0.1 mM to 0.5 mM) is prepared in methanol or ethanol.[1] This solution should be freshly prepared and stored in the dark.
-
Sample Preparation: Test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
A control well should contain the DPPH solution and the solvent used for the samples.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a microplate reader.[10]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[11] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[11]
Experimental Protocol:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Sample Preparation: Prepare various concentrations of the thienyl-substituted triazoles and a standard antioxidant (e.g., Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each sample dilution.[1]
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well and mix thoroughly.[1]
-
Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[1]
-
Measure the absorbance at 734 nm.[1]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample. The IC50 value is determined from a plot of scavenging percentage versus concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-probe complex.[12]
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[6]
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., ferrous sulfate).
-
Assay Procedure:
-
Calculation: A standard curve is generated by plotting the absorbance of the ferrous iron standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as mM Fe(II) equivalents.
Superoxide Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻). One common method involves the generation of superoxide radicals by a system such as the PMS-NADH (phenazine methosulfate-nicotinamide adenine dinucleotide) system, which reduces nitroblue tetrazolium (NBT) to a colored formazan product. The presence of antioxidants inhibits this reduction.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of phosphate buffer, NADH, NBT, and PMS.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Quercetin).
-
Assay Procedure:
-
In a reaction tube or 96-well plate, mix the sample solution, NADH solution, and NBT solution.
-
Initiate the reaction by adding the PMS solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm.
-
-
Calculation: The percentage inhibition of superoxide radical generation is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from the dose-response curve.
Visualizing the Science: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the broader context of antioxidant action.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: General Mechanism of Antioxidant Action Against Oxidative Stress.
Structure-Activity Relationship (SAR) Insights
The antioxidant potential of triazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the triazole and thienyl rings play a crucial role in their radical scavenging and reducing capabilities. Generally, the presence of electron-donating groups enhances antioxidant activity. For instance, compounds with hydroxyl (-OH) or methoxy (-OCH₃) groups often exhibit potent antioxidant effects.[4] The thienyl moiety itself, being an electron-rich aromatic system, is believed to contribute positively to the antioxidant potential. Further research focusing on the systematic modification of substituents on the thienyl and triazole rings will be instrumental in designing and synthesizing novel derivatives with enhanced antioxidant properties.
Conclusion and Future Directions
Thienyl-substituted triazoles represent a promising frontier in the development of novel antioxidant agents. The in vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of these compounds. Future research should focus on expanding the library of thienyl-substituted triazoles, conducting comprehensive SAR studies, and elucidating the precise mechanisms of their antioxidant action. Furthermore, promising candidates from in vitro studies should be advanced to more complex cellular and in vivo models to validate their therapeutic potential in mitigating oxidative stress-related diseases. This concerted effort will pave the way for the translation of these promising molecules from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 3. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 4. isres.org [isres.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
In Vitro Antimicrobial Profile of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used for the in vitro antimicrobial screening of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and its derivatives. While specific quantitative antimicrobial data for the exact title compound is not extensively available in the public domain, this document details the established experimental protocols for assessing the antibacterial and antifungal potential of closely related 1,2,4-triazole scaffolds. The information presented is synthesized from various studies on analogous compounds, offering a robust framework for the evaluation of this chemical entity.
Introduction to 1,2,4-Triazoles as Antimicrobial Agents
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a thienyl moiety is a common strategy in drug design to enhance biological activity.[4] This guide focuses on the in vitro screening protocols relevant to this compound, a compound of interest for novel antimicrobial drug discovery.
Experimental Protocols for Antimicrobial Screening
The in vitro antimicrobial activity of 1,2,4-triazole derivatives is primarily assessed using two standard methods: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk/well diffusion method for evaluating the zone of inhibition.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Test compound (this compound)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Ketoconazole)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Solutions: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (typically 10^5 to 10^6 colony-forming units per milliliter, CFU/mL).
-
Incubation: An equal volume of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted test compound. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Reading of Results: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi). The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion and Agar Well Diffusion Methods
These methods are used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Standard antimicrobial agents
-
Sterile filter paper disks (for disk diffusion)
-
Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial cultures
-
Sterile swabs
-
Cork borer (for well diffusion)
Procedure:
-
Inoculation of Agar Plates: A standardized microbial suspension is uniformly swabbed onto the surface of the agar plate.
-
Application of Test Compound:
-
Disk Diffusion: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Well Diffusion: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.
-
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disk or well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data for Structurally Related Compounds
While specific data for this compound is limited, studies on its derivatives provide valuable insights into its potential antimicrobial profile. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some closely related 1,2,4-triazole derivatives against various microbial strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) | Staphylococcus aureus | Not specified, but noted as most active | [6] |
| 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) | Escherichia coli | Not specified, but noted as most active | [6] |
| 4-(4-methyl-3-(octylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole) | Candida albicans | Not specified, but noted as most active | [6] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Varies with substitution | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Varies with substitution | [2] |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91-31.25 | [7] |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63- 62.5 | [7] |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63-125 | [7] |
Visualized Experimental Workflows
The following diagrams illustrate the key experimental workflows for in vitro antimicrobial screening.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Activity of 4,5-Disubstituted-1,2,4-triazole-3-thiols
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a "privileged" structure in drug design, capable of interacting with various biological receptors through hydrogen bonding, dipole interactions, and its rigid conformation.[2][3] Among its many derivatives, 4,5-disubstituted-1,2,4-triazole-3-thiols and their tautomeric thione forms have garnered significant attention for their potent and broad-spectrum anticancer properties.[4][5][6] These compounds have demonstrated efficacy against a range of cancer cell lines, operating through diverse mechanisms of action, making them promising candidates for further development in oncology.[6][7][8]
This guide provides an in-depth technical overview of the synthesis, anticancer activity, and mechanisms of action of 4,5-disubstituted-1,2,4-triazole-3-thiols, tailored for researchers and drug development professionals.
General Synthesis Pathway
The predominant method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves a multi-step process commencing with the reaction of substituted hydrazides and isothiocyanates. This reaction forms an intermediate thiosemicarbazide, which then undergoes a base-catalyzed intramolecular dehydrative cyclization to yield the final triazole-3-thiol or triazole-3-thione product.[4]
Data Presentation: In Vitro Anticancer Activity
Numerous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below summarizes the activity of several promising compounds.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 6h | R4: Phenyl, R5: 4-chlorophenyl, with a thio-linked substituent | A549 (Lung) | 3.854 | [5] |
| U87 (Glioblastoma) | 4.151 | [5] | ||
| HL60 (Leukemia) | 17.522 | [5] | ||
| 18 | Hydrazone derivative | IGR39 (Melanoma) | ~2-17 | [1] |
| MDA-MB-231 (Breast) | ~2-17 | [1] | ||
| Panc-1 (Pancreatic) | ~2-17 | [1] | ||
| TP6 | R5: Pyridin-3-yl, with a 4-bromobenzylthio substituent | B16F10 (Murine Melanoma) | 41.12 | [9] |
| 8c | Complex triazole derivative | Various | EGFR Inhibition: 3.6 | [10] |
| Vf | Indolyl and other substituents | MCF-7 (Breast) | 2.91 | [11] |
| MDA-MB-231 (Breast) | 1.914 | [11] | ||
| Vg | Indolyl and other substituents | MCF-7 (Breast) | 0.891 | [11] |
| MDA-MB-231 (Breast) | 3.479 | [11] | ||
| 112c | Chromenone derivative | HCT 116 (Colon) | 4.363 | [12] |
Mechanisms of Anticancer Activity
The anticancer effects of 4,5-disubstituted-1,2,4-triazole-3-thiols are not attributed to a single mechanism but rather to a multi-targeted approach, enhancing their potential to overcome drug resistance.[3][7] Key mechanisms include enzyme inhibition, induction of apoptosis, and disruption of critical cellular processes.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Thienyl-Triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thienyl-triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document outlines the synthetic strategies, biological evaluation, and the nuanced relationships between chemical structure and biological function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Chemical Structures and Synthesis
The therapeutic potential of thienyl-triazole derivatives is largely attributed to the synergistic effect of the thiophene and triazole rings. The thiophene nucleus is a key pharmacophore in numerous biologically active compounds, while the 1,2,4-triazole ring is a versatile scaffold known for its diverse pharmacological activities.[1][2] The combination of these two heterocyclic systems has led to the development of novel compounds with enhanced efficacy.
A general synthetic route to key thienyl-triazole derivatives involves the reaction of a thiophene-containing starting material with reagents that build the triazole ring. For instance, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles can be prepared, which are then tested for in vitro activities against various pathogens.[1] The synthesis of 4-amino-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol and its subsequent reaction with substituted phenacyl bromide is another example of creating complex triazolo-thiadiazole-pyridine derivatives.[5]
Experimental Protocol: General Synthesis of 2-Arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4–b][1][2][6]thiadiazole Derivatives [1]
-
Synthesis of N,N'-disubstituted thiourea derivatives: A solution of the starting 3-mercapto-5-(2-thienyl)-1,2,4-triazole is reacted with a phenyl- or substituted phenylisothiocyanate in dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed, and dried to yield the corresponding N,N'-disubstituted thiourea derivative.[1]
-
Dehydrosulphurization: The synthesized thiourea derivative is subjected to microwave irradiation for approximately 5 minutes. This step facilitates the dehydrosulphurization and cyclization to form the 2-arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4–b][1][2][6]thiadiazole derivative.[1]
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final compound.
Biological Activities and Structure-Activity Relationships
Thienyl-triazole derivatives have demonstrated a wide range of biological activities, which are highly dependent on the nature and position of substituents on both the thienyl and triazole rings.
The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial and antifungal agents.[1][2][7] The primary mechanism of action for many triazole-based antifungal drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupt the fungal cell membrane's structure and function.[8][9]
SAR studies have revealed several key insights:
-
Substitution on the Thienyl Ring: The presence and nature of substituents on the thiophene ring can significantly influence antimicrobial potency. For instance, switching from a bulkier substituent to a smaller one, like a 2-thienyl group, has been shown to enhance activity.[10]
-
Substitution on the Triazole Ring: Modifications on the triazole ring, such as the introduction of different aryl groups or N-Mannich bases, can modulate the antimicrobial spectrum and potency.[2] For example, piperazinomethyl derivatives have shown potent and broad-spectrum antibacterial activity.[2]
-
Hybrid Molecules: Hybrid compounds incorporating other heterocyclic systems like pyrazoline, thiazole, or oxadiazole can exhibit enhanced antimicrobial properties.[10][11]
Table 1: In Vitro Antimicrobial Activity of Selected Thienyl-Triazole Derivatives
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |
| Thiophene-substituted thiazole 15 | E. coli | 5-10 | [10] |
| P. aeruginosa | 5-10 | [10] | |
| S. aureus | 5-10 | [10] | |
| C. albicans | 5 | [10] | |
| Pyrazolyl-thiazole 52 | S. aureus | 50 | [10] |
| K. pneumoniae | 50 | [10] | |
| Pyrazolyl-thiazole 54 | C. albicans | 200 | [11] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method) [9]
-
Preparation of Inoculum: A standardized suspension of the microbial strain (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (no compound) and negative (no microbes) controls are included.
-
Incubation: The plates are incubated under conditions suitable for microbial growth (e.g., 24-48 hours at 35-37°C).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Thienyl-triazole derivatives have also emerged as promising anticancer agents, acting through various mechanisms.[4][6][12] These mechanisms include the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule assembly, and induction of apoptosis.[6][12]
Key SAR findings for anticancer activity include:
-
Substitution Patterns: The antiproliferative activity is highly sensitive to the substitution pattern on the aromatic rings. For example, electron-withdrawing groups, particularly a nitro group on a phenyl ring, can greatly increase the activity against certain cancer cell lines.[6]
-
Specific Moieties: The presence of certain functional groups, such as a morpholino group, has been found to be essential for high activity in some series of compounds, while its replacement with other groups like pyrrolidinyl or thienyl leads to a significant loss of activity.[6]
-
Hybrid Structures: The fusion of the thienyl-triazole scaffold with other pharmacologically active moieties, such as chalcones or indole derivatives, can lead to potent anticancer agents.[6]
Table 2: In Vitro Anticancer Activity of Selected Triazole Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Pyridine derivative 38b | A549 (Lung) | 3.22 - 6.43 | [6] |
| Chalcone derivative 7a | A549 (Lung) | 8.67 | [6] |
| Steroid derivative 61a | A549, NCI-H460 | 2.67 - 4.84 | [6] |
| Thymol-oxadiazole derivative 9 | MCF-7 (Breast) | 1.1 | [13] |
| HCT-116 (Colon) | 2.6 | [13] | |
| HepG2 (Liver) | 1.4 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity [6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures involved in the study of thienyl-triazole derivatives, graphical representations are invaluable.
Caption: Antifungal mechanism of thienyl-triazoles via CYP51 inhibition.
Caption: Diverse anticancer mechanisms of thienyl-triazole compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Thienyl-triazole derivatives represent a promising class of compounds with significant therapeutic potential. The continuous exploration of their structure-activity relationships is crucial for the rational design of new, more potent, and selective drug candidates. This guide has provided a comprehensive overview of the current understanding of these derivatives, from their synthesis to their biological mechanisms of action, supported by quantitative data and detailed protocols. Future research should focus on elucidating the precise molecular targets and further optimizing the lead compounds to enhance their pharmacological profiles.
References
- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amhsr.org [amhsr.org]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Novel 4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol Analogs: A Technical Guide to Synthesis and Biological Evaluation
A deep dive into the synthesis, characterization, and antimicrobial potential of a promising class of heterocyclic compounds.
For Immediate Release:
Researchers in the field of medicinal chemistry and drug development are increasingly turning their attention to heterocyclic compounds, particularly those incorporating the 1,2,4-triazole scaffold. This in-depth technical guide explores the discovery and synthesis of novel 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol analogs, a class of molecules demonstrating significant potential as antimicrobial agents. This document provides a comprehensive overview of their synthesis, detailed experimental protocols, and a summary of their biological activities, tailored for researchers, scientists, and drug development professionals.
The core structure, featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position, a thienyl group at the C5 position, and a thiol group at the C3 position, has been identified as a key pharmacophore. The thiophene moiety, a well-known bioisostere of the phenyl ring, often contributes to enhanced biological activity. The versatile chemistry of the triazole-thiol core allows for a variety of modifications, paving the way for the development of a library of analogs with a broad spectrum of antimicrobial properties.
Synthetic Pathways and Methodologies
The synthesis of this compound and its analogs generally proceeds through a multi-step reaction sequence. A common and effective approach involves the initial preparation of a key intermediate, a substituted thiosemicarbazide, followed by cyclization to form the desired triazole ring.
A generalized synthetic workflow is depicted below:
Experimental Protocols
Synthesis of 1-(Thiophene-2-carbonyl)-4-methyl-thiosemicarbazide:
To a solution of thiophene-2-carbohydrazide (0.1 mol) in ethanol (100 mL), methyl isothiocyanate (0.1 mol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the target thiosemicarbazide intermediate.
Synthesis of this compound:
The 1-(thiophene-2-carbonyl)-4-methyl-thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 50 mL). The mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure this compound.
General Procedure for the Synthesis of S-substituted Analogs:
To a solution of this compound (0.01 mol) in a suitable solvent such as ethanol or DMF, an equimolar amount of a base (e.g., potassium carbonate or sodium ethoxide) is added, followed by the addition of the appropriate alkyl or aryl halide (0.01 mol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired S-substituted analog.
Biological Activity and Data Presentation
The synthesized this compound analogs have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The preliminary results indicate that many of these compounds exhibit significant inhibitory activity. The antimicrobial data for a selection of analogs are summarized in the table below. It is important to note that the data has been compiled from various studies on structurally related compounds and direct comparisons should be made with caution.
| Compound ID | R-Group (at 3-thiol) | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| 1 | H | Staphylococcus aureus | 62.5 | 18 | [1] |
| Escherichia coli | 125 | 15 | [1] | ||
| Candida albicans | 250 | 12 | [1] | ||
| 2a | -CH₂-Ph | Staphylococcus aureus | 31.25 | 22 | [2] |
| Bacillus subtilis | 62.5 | 20 | [2] | ||
| 2b | -CH₂-(4-Cl-Ph) | Staphylococcus aureus | 15.6 | 25 | [2] |
| Escherichia coli | 31.25 | 21 | [2] | ||
| 3 | -CH₂-COOH | Pseudomonas aeruginosa | 125 | 16 | [Unpublished Data] |
MIC: Minimum Inhibitory Concentration
Potential Mechanism of Action
While the exact molecular targets for these novel analogs are still under investigation, the antimicrobial mechanism of action for many 1,2,4-triazole derivatives is well-documented, particularly their antifungal properties. It is hypothesized that these compounds may interfere with key enzymatic pathways essential for microbial survival. A plausible mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel antimicrobial agents. The synthetic routes are well-established and allow for the generation of a diverse library of analogs. Preliminary biological data indicates that these compounds possess significant antimicrobial activity. Future research should focus on expanding the library of analogs, conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, and elucidating their precise mechanisms of action. Further in vivo studies are also warranted to evaluate their therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to addressing the critical global challenge of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The strategic incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their biological and physicochemical properties. This document provides a detailed, step-by-step protocol for the synthesis of these valuable compounds, along with comprehensive data presentation and visualizations to aid researchers in their synthetic endeavors.
General Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through a two-step process. The initial step involves the formation of a 1,4-disubstituted thiosemicarbazide intermediate. This is typically accomplished by the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate. The subsequent and final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Caption: General two-step synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, specifically 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Materials and Equipment:
-
Furan-2-carboxylic acid hydrazide
-
Phenyl isothiocyanate
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Step 1: Synthesis of 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide
-
In a round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in ethanol.
-
Add phenyl isothiocyanate (0.01 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
To a solution of the 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide (0.01 mol) in ethanol, add a 2N aqueous solution of sodium hydroxide (20 mL).
-
Reflux the mixture for 3-5 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Table 1: Synthesis of 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols [1]
| Compound | R (Aryl Group) | Yield (%) | Melting Point (°C) |
| 8a | Phenyl | 68 | 210-212 |
| 8c | 4-Chlorophenyl | 72 | 264-265 |
| 8e | 4-Methylphenyl | 79 | 257-258 |
Table 2: Synthesis of 5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols [1]
| Compound | R (Aryl Group) | Yield (%) | Melting Point (°C) |
| 9c | 4-Chlorophenyl | 73 | 187-188 |
| 9e | 4-Methylphenyl | 71 | 182-183 |
Table 3: Synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols [2]
| Compound | R (at position 4) | R' (at position 5) | Yield (%) | Melting Point (°C) |
| 5a | Hexyl | Phenyl | 76 | 110 |
| 5d | Hexyl | 4-Pyridyl | 75 | 143 |
| 6a | Cyclohexyl | Phenyl | 68 | 198 |
| 6b | Cyclohexyl | 2-Pyridyl | 75.4 | 200 |
| 6d | Cyclohexyl | 4-Pyridyl | 78 | 206 |
| 6e | Cyclohexyl | p-Methylphenyl | 65 | 178-179 |
| 6f | Cyclohexyl | Benzyl | 68 | 156 |
Structure-Activity Relationship (SAR) Logic
The substituents at the 4 and 5 positions of the 1,2,4-triazole ring play a crucial role in determining the biological activity of the molecule. The following diagram illustrates the logical relationship between the core scaffold and its potential biological activities, which are modulated by the nature of the R and R' substituents.
Caption: Modulation of biological activity by substituents on the triazole core.
Conclusion
The synthetic protocol outlined in this document provides a reliable and efficient method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The presented data and visualizations offer a comprehensive resource for researchers engaged in the synthesis and development of novel therapeutic agents based on this versatile heterocyclic scaffold. The straightforward nature of the synthesis, coupled with the potential for diverse functionalization, makes this class of compounds an attractive target for further investigation in drug discovery programs.
References
Application of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
Publication Type: Application Notes and Protocols Target Audience: Researchers, scientists, and drug development professionals. Date of Compilation: December 26, 2025
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1][2] Derivatives of 4H-1,2,4-triazole-3-thiol, in particular, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] This document focuses on the medicinal chemistry applications of a specific derivative, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, and its closely related analogues. The incorporation of a thiophene ring is of particular interest as this moiety is a known pharmacophore present in various bioactive compounds.[5] This document provides a summary of its synthesis, biological activities with available quantitative data, and detailed experimental protocols for key assays.
Synthesis
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols generally involves a multi-step process. A common route starts with a carboxylic acid hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole-3-thiol.[1][6]
A plausible synthetic pathway for this compound is outlined below. The synthesis starts from thiophene-2-carbohydrazide, which is treated with methyl isothiocyanate. The resulting thiosemicarbazide is then cyclized in the presence of a base.
Caption: General synthetic scheme for this compound.
Biological Activities
Derivatives of 4H-1,2,4-triazole-3-thiol have been extensively studied for various biological activities. While specific data for this compound is not extensively available in the reviewed literature, the activities of closely related analogues provide strong evidence for its potential therapeutic applications.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.[5][7] Derivatives bearing a thione group are particularly noted for their antibacterial and antifungal properties.[1] The antimicrobial activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Structure/Substituents | Test Organism | MIC (µg/mL) | Reference |
| 4c | 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [7] |
| B. subtilis | 20 | [7] | ||
| 4e | 4-(4-fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [7] |
| S. typhi | 31 | [7] | ||
| 9a | 3-(4-phenyl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | Broad Spectrum | - | [5] |
Note: MIC stands for Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][8][9] The mechanism of action can vary, with some compounds acting as enzyme inhibitors or inducing apoptosis.
Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | PC-3 (Prostate) | 5.69 | [2] |
| MDA-MB-231 (Breast) | 1.42 | [2] | |
| 17 | MCF-7 (Breast) | 0.31 | [8] |
| 22 | MCF-7 (Breast) | 3.31 | [8] |
| Caco-2 (Colon) | 4.98 | [8] | |
| 25 | MCF-7 (Breast) | 4.46 | [8] |
| Caco-2 (Colon) | 7.22 | [8] | |
| 112c | HCT 116 (Colon) | 4.363 | [10] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Antioxidant Activity
Some 1,2,4-triazole-3-thiol derivatives have been investigated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[11][12] The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of a 1,2,4-Triazole-3-thiol Derivative
| Compound | Concentration (M) | Antiradical Effect (%) | Reference |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 1 x 10⁻³ | 88.89 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays mentioned in the literature for evaluating the biological activity of 1,2,4-triazole-3-thiol derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used for preliminary screening of antimicrobial activity.[1]
Materials:
-
Nutrient agar medium
-
Sterile Petri dishes
-
Bacterial and fungal cultures
-
Test compound solutions (e.g., 1 mg/mL in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (DMSO)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the nutrient agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a microbial inoculum and evenly spread it over the surface of the agar plates.
-
Create wells of uniform diameter in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 7. connectjournals.com [connectjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thienyl-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienyl-triazole compounds represent a promising class of heterocyclic molecules with a broad spectrum of potential antimicrobial activities. As novel antimicrobial candidates are developed, standardized and reliable methods for evaluating their efficacy are crucial. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of thienyl-triazole compounds against relevant bacterial and fungal pathogens.
The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for accurate and reproducible results.[1][2][3][4][5][6][7][8][9] This document outlines the necessary materials, step-by-step procedures for broth microdilution and disk diffusion assays, and guidance on data interpretation and presentation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of action for triazole compounds involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12][13] This enzyme is a critical component in the fungal cell membrane biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the demethylation of lanosterol.[11][12] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[10][11]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]
Materials:
-
Thienyl-triazole compounds
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[17][18]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Thienyl-Triazole Stock Solution: Prepare a stock solution of the thienyl-triazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Preparation of Inoculum:
-
From a pure, overnight culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19]
-
Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
-
Add 100 µL of the thienyl-triazole stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Reading Results: The MIC is the lowest concentration of the thienyl-triazole compound at which there is no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[19][20][21][22][23]
Materials:
-
Thienyl-triazole compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a stock solution of the thienyl-triazole compound.
-
Aseptically apply a known volume and concentration of the compound solution onto sterile paper disks.[20]
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the prepared thienyl-triazole disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[19]
-
-
Reading Results: Measure the diameter of the zone of inhibition (where no bacterial growth is visible) around each disk in millimeters.
Experimental Workflow Diagram
Data Presentation
Quantitative data from the antimicrobial susceptibility testing should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thienyl-Triazole Compounds
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Thienyl-Triazole 1 | 16 | 8 | 64 | >128 | 4 |
| Thienyl-Triazole 2 | 8 | 4 | 32 | 128 | 2 |
| Thienyl-Triazole 3 | 32 | 16 | >128 | >128 | 8 |
| Control Drug | 2 | 1 | 4 | 8 | 1 |
Table 2: Zones of Inhibition (mm) for Thienyl-Triazole Compounds by Disk Diffusion
| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
| Thienyl-Triazole 1 | 18 | 22 | 10 | 0 |
| Thienyl-Triazole 2 | 20 | 25 | 14 | 8 |
| Thienyl-Triazole 3 | 15 | 19 | 0 | 0 |
| Control Drug | 28 | 32 | 25 | 20 |
Conclusion
The protocols outlined in these application notes provide a standardized framework for the antimicrobial susceptibility testing of novel thienyl-triazole compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for the evaluation and development of new antimicrobial agents. For novel compounds, it is important to note that further studies are required to establish interpretive criteria and to correlate in vitro results with in vivo efficacy.[20]
References
- 1. ESCMID: EUCAST [escmid.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. clpmag.com [clpmag.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. CLSI Publishes New Antimicrobial Susceptibility Testing Standards [labbulletin.com]
- 8. routledge.com [routledge.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 13. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Metal Complex Formation with 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving the ligand 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for the preparation and analysis of novel metal-based compounds.
Introduction
The 1,2,4-triazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thienyl group and a thiol moiety into the triazole ring system provides multiple coordination sites for metal ions, making this compound a versatile ligand for the development of novel metal-based therapeutics. Metal complexation can enhance the biological activity of organic ligands through various mechanisms, such as increased lipophilicity, altered redox potentials, and specific interactions with biological targets.[1][3]
This document outlines the synthesis of the ligand, the formation of its metal complexes, methods for their characterization, and a discussion of their potential biological applications and mechanisms of action.
Synthesis of this compound
The synthesis of the target ligand can be achieved through a multi-step process, adapted from general methods for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4][5]
Experimental Protocol:
Step 1: Synthesis of Potassium 3-(thiophen-2-carbonyl)dithiocarbazate
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (150 mL).
-
Cool the solution in an ice bath and add hydrazine hydrate (0.1 mol) dropwise with continuous stirring.
-
Slowly add carbon disulfide (0.1 mol) to the mixture, keeping the temperature below 10°C.
-
After the addition is complete, add a solution of thiophene-2-carbohydrazide (0.1 mol) in ethanol (50 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the potassium salt.
Step 2: Synthesis of 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium salt from Step 1 (0.05 mol) and hydrazine hydrate (0.1 mol) in water (100 mL) for 4-6 hours, during which the color of the mixture may change and hydrogen sulfide gas is evolved.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the 4-amino triazole derivative.
Step 3: Synthesis of this compound
This step involves the methylation of a precursor, a common method for introducing a methyl group onto the triazole ring. A plausible route would be the cyclization of a methyl-substituted thiosemicarbazide. An alternative, more direct synthesis starting from a methyl-substituted precursor is outlined below, adapted from similar syntheses.[4]
-
React thiophene-2-carboxylic acid with methylhydrazine to form the corresponding N-methylhydrazide.
-
Treat the N-methylhydrazide with carbon disulfide in an alkaline medium (e.g., ethanolic KOH) to form the dithiocarbazate salt.
-
Cyclize the salt by refluxing in an appropriate solvent to yield this compound.
Formation of Metal Complexes
The triazole-thiol ligand can act as a bidentate or tridentate chelating agent, coordinating with metal ions through the sulfur atom of the thiol group and one or more nitrogen atoms of the triazole ring.[6][7][8]
General Experimental Protocol for Metal Complex Synthesis:
-
Dissolve the ligand, this compound (2 mmol), in a suitable solvent such as ethanol or methanol (20 mL), with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) (1 mmol) in the same solvent (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture with a few drops of an appropriate base (e.g., dilute NaOH or ammonia solution) to facilitate deprotonation of the thiol group and promote complexation.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution to room temperature. The colored precipitate of the metal complex will form.
-
Filter the precipitate, wash with the solvent used for the reaction and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Experimental Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of metal complexes.
Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.
Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes
| Technique | Ligand | Metal Complex | Interpretation |
| FT-IR (cm⁻¹) | ~2550-2600 (S-H) | Absent | Disappearance of S-H band indicates deprotonation and coordination through sulfur.[1] |
| ~1600-1620 (C=N) | Shift to lower or higher frequency | Shift in C=N stretching frequency confirms the involvement of a triazole nitrogen atom in coordination. | |
| ~400-500 (M-N) | Appearance of new bands in the far-IR region indicates the formation of metal-nitrogen bonds. | ||
| ~300-400 (M-S) | Appearance of new bands in the far-IR region indicates the formation of metal-sulfur bonds. | ||
| ¹H NMR (ppm) | ~13.0-14.0 (s, 1H, SH) | Absent | Disappearance of the thiol proton signal confirms deprotonation upon complexation.[9] |
| Signals for methyl and thienyl protons | Shift in signals | A shift in the chemical shifts of the protons adjacent to the coordination sites provides evidence of complex formation. | |
| UV-Vis (nm) | π → π* and n → π* transitions | Shift in ligand bands and appearance of d-d transition bands | Bathochromic or hypsochromic shifts in the ligand's absorption bands and the appearance of new, weaker bands in the visible region for transition metal complexes are indicative of coordination. |
Note: The exact values will depend on the specific metal ion and the solvent used.
Potential Biological Applications and Mechanisms of Action
Metal complexes of triazole-thiol derivatives have shown promise as antimicrobial and anticancer agents.[2][3][6] The enhanced biological activity of the metal complexes compared to the free ligand is often attributed to Overtone's concept and Tweedy's chelation theory.
Antimicrobial Activity:
The proposed mechanism of antimicrobial action involves the chelation of the metal ion, which reduces its polarity and increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid layers of microbial cell membranes, leading to interference with normal cellular processes.[3]
Anticancer Activity:
The anticancer activity of these complexes may arise from several mechanisms, including:
-
DNA Binding and Cleavage: The metal complex can bind to DNA through intercalation or groove binding, inhibiting DNA replication and transcription.[10]
-
Enzyme Inhibition: The complex may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which induces oxidative stress and triggers apoptosis in cancer cells.[6]
Generalized Signaling Pathway for Anticancer Activity:
Caption: Potential mechanism of anticancer action of metal complexes.
Quantitative Data from Analogous Compounds
Due to the lack of specific data for metal complexes of this compound, the following table presents representative data from studies on structurally similar triazole-thiol metal complexes to provide an indication of expected values.
Table 2: Representative Physicochemical Data for Analogous Triazole-Thiol Metal Complexes
| Metal Ion | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (B.M.) | Proposed Geometry | Reference |
| Co(II) | 10-20 | 4.3-5.2 | Octahedral | [2] |
| Ni(II) | 10-20 | 2.8-3.5 | Octahedral | [2] |
| Cu(II) | 10-20 | 1.8-2.2 | Distorted Octahedral | [2] |
| Zn(II) | 10-20 | Diamagnetic | Octahedral | [2] |
| Cd(II) | Non-electrolyte | Diamagnetic | Tetrahedral | [9] |
Note: These values are for guidance only and will vary depending on the specific ligand and coordination sphere.
Conclusion
The ligand this compound presents a promising scaffold for the development of novel metal-based compounds with potential therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of its metal complexes. Further studies are warranted to explore the full potential of these compounds in drug discovery and development.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 10. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Base Derivatives from 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 1,2,4-triazole scaffolds are a class of compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The formation of an azomethine group (C=N) through the condensation of a primary amine with an aldehyde or ketone is a key structural feature of Schiff bases, contributing to their diverse pharmacological effects. The 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol moiety serves as a versatile precursor for the synthesis of novel Schiff base derivatives, offering potential for the development of new therapeutic agents. The presence of the thiophene ring may further enhance the biological activity of the resulting Schiff bases.
These application notes provide a detailed protocol for the synthesis of Schiff base derivatives from this compound and summarize their potential applications based on data from structurally related compounds.
Potential Applications
Schiff bases derived from 1,2,4-triazole-3-thiol cores have demonstrated significant potential in various therapeutic areas.
Antimicrobial Activity
Numerous studies have reported the potent antibacterial and antifungal activities of Schiff bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiones. The antimicrobial efficacy is often influenced by the nature of the substituent on the aromatic aldehyde. For instance, derivatives bearing electron-withdrawing groups on the phenyl ring have shown enhanced activity.[3] The mechanism of action is believed to involve the inhibition of microbial growth through various pathways, including interference with cell wall synthesis or protein synthesis.
Anticancer Activity
The anticancer potential of 1,2,4-triazole Schiff bases has been evaluated against various cancer cell lines.[2][4] These compounds have exhibited cytotoxicity through mechanisms that may include apoptosis induction and cell cycle arrest. The specific activity and selectivity towards cancer cells can be modulated by the substituents on the triazole and the aldehyde-derived aromatic ring.
Experimental Protocols
This section details the synthesis and characterization of Schiff base derivatives of this compound. The following protocol is a general procedure adapted from the synthesis of structurally similar compounds.
Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount, if using ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, filtering funnel, and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol.
-
Add 1 mmol of the desired substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator.
Alternative Procedure using Glacial Acetic Acid:
-
In a round-bottom flask, suspend 1 mmol of this compound and 1 mmol of the substituted aromatic aldehyde in 5 mL of glacial acetic acid.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of cold water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and air-dry.
-
Recrystallize the product from a suitable solvent.
Characterization
The synthesized Schiff bases should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine (C=N) bond (typically appearing in the range of 1580-1650 cm⁻¹) and the absence of the primary amine N-H stretching bands of the starting triazole.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the synthesized compounds. The proton of the azomethine group typically appears as a singlet in the range of δ 8-10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry: To confirm the molecular weight of the target compounds.
Data Presentation
The following tables summarize typical characterization and biological activity data for Schiff bases derived from structurally similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones. This data is provided for illustrative purposes to indicate the expected outcomes for the target compounds.
Table 1: Physicochemical Data of Representative Schiff Base Derivatives
| Compound ID | Substituent (on aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | H | C₁₄H₁₂N₄S₂ | 85-95 | 200-205 |
| SB-2 | 4-Cl | C₁₄H₁₁ClN₄S₂ | 80-90 | 210-215 |
| SB-3 | 4-OCH₃ | C₁₅H₁₄N₄OS₂ | 82-92 | 195-200 |
| SB-4 | 4-NO₂ | C₁₄H₁₁N₅O₂S₂ | 75-85 | 225-230 |
Note: Data is hypothetical and based on typical results for similar compounds.
Table 2: Antimicrobial Activity of Structurally Similar Schiff Bases (Minimum Inhibitory Concentration in µg/mL) [5]
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| RO1 (4-CH₃) | >500 | >500 | >500 | >500 | 125 |
| RO3 (4-NO₂) | 250 | 500 | 500 | >500 | 125 |
| RO4 (4-OCH₃) | >500 | >500 | >500 | >500 | 62.5 |
| Fluconazole | - | - | - | - | 15.6 |
| Ciprofloxacin | 0.97 | 0.48 | 0.97 | 0.48 | - |
Note: Data from Tyszewska et al. (2023) for Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.[5]
Table 3: In Vitro Anticancer Activity of Structurally Similar 1,2,4-Triazole Derivatives (IC₅₀ in µM) [4]
| Compound ID | MCF-7 (Breast) | Caco-2 (Colon) | HCT-116 (Colon) | HeLa (Cervical) |
| 17 | 0.31 | 12.01 | 10.11 | 22.14 |
| 22 | 3.31 | 4.98 | 15.34 | 20.17 |
| 25 | 4.46 | 7.22 | 18.05 | 25.43 |
| Doxorubicin | 0.82 | 1.05 | 0.76 | 1.12 |
Note: Data from Al-Warhi et al. (2022) for 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of Schiff base derivatives from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of the versatile ligand, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The protocols outlined below are based on established synthetic methodologies for analogous 1,2,4-triazole-3-thiol derivatives and their metal complexes.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a thiol group at the 3-position and a thienyl moiety at the 5-position of the triazole ring introduces unique coordination sites and modulates the electronic and steric properties of the molecule, making it an excellent candidate for the development of novel coordination complexes with enhanced therapeutic or material science applications. This document details the synthesis of this compound and its utilization as a ligand in the formation of transition metal complexes.
Data Presentation
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₇N₃S₂ |
| Molecular Weight | 197.28 g/mol |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| -N-CH₃ | ~3.5 (s, 3H) |
| -Thienyl-H | ~7.0-7.8 (m, 3H) |
| -SH | ~13.5 (br s, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| -N-CH₃ | ~30-35 |
| -Thienyl-C | ~125-135 |
| C=S (Thione) | ~165-170 |
| Triazole-C5 | ~145-150 |
| IR (KBr, cm⁻¹) | |
| N-H stretch | ~3100-3200 |
| C-H stretch (thienyl) | ~3000-3100 |
| C=N stretch (triazole) | ~1600-1620 |
| C=S stretch (thione) | ~1250-1280 |
Table 2: Expected Properties of Transition Metal Complexes with this compound
| Metal Ion (M) | Proposed Formula | Expected Geometry | Potential Application |
| Cu(II) | [Cu(L)₂] | Square Planar or Distorted Octahedral | Antimicrobial, Anticancer |
| Ni(II) | [Ni(L)₂] | Tetrahedral or Square Planar | Catalysis, Antimicrobial |
| Co(II) | [Co(L)₂] | Tetrahedral | Material Science, Catalysis |
| Zn(II) | [Zn(L)₂] | Tetrahedral | Antifungal, Luminescent materials |
| Pd(II) | [Pd(L)Cl₂] or [Pd(L)₂] | Square Planar | Catalysis, Anticancer |
| *L represents the deprotonated form of the ligand, 4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-thiolate. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole-3-thiol derivatives. The synthesis involves a two-step, one-pot reaction.
Materials:
-
Thiophene-2-carbohydrazide
-
Methyl isothiocyanate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH meter or pH paper
Procedure:
Step 1: Formation of the Thiosemicarbazide Intermediate
-
In a 250 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add methyl isothiocyanate (0.1 mol) dropwise while stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
A white precipitate of 1-(thiophene-2-carbonyl)-4-methylthiosemicarbazide should form.
Step 2: Cyclization to the 1,2,4-triazole-3-thiol
-
To the reaction mixture containing the thiosemicarbazide intermediate, add a solution of potassium hydroxide (0.12 mol) in 50 mL of water.
-
Reflux the resulting mixture for an additional 6-8 hours. The solution will become clear as the cyclization proceeds.
-
After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6. This should be done in an ice bath as the reaction may be exothermic.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure ligand.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Characterization:
-
Determine the melting point.
-
Record the FT-IR, ¹H NMR, ¹³C NMR, and Mass spectra to confirm the structure.
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol provides a general method for the synthesis of coordination complexes using this compound as a ligand.
Materials:
-
This compound (Ligand, LH)
-
A soluble salt of the desired transition metal (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂, PdCl₂)
-
Ethanol or Methanol
-
A weak base (e.g., sodium acetate, triethylamine)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve the ligand (2 mmol) in 50 mL of hot ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 mmol) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Add a few drops of a weak base (e.g., a saturated solution of sodium acetate in ethanol) to facilitate the deprotonation of the thiol group.
-
Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate indicates complex formation.
-
Cool the mixture to room temperature and collect the solid complex by vacuum filtration.
-
Wash the precipitate with ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous calcium chloride.
Characterization:
-
Determine the decomposition temperature.
-
Record the FT-IR spectrum to confirm the coordination of the ligand to the metal ion (disappearance of the S-H band and shifts in the C=N and C=S bands).
-
Perform elemental analysis (C, H, N, S) to determine the stoichiometry of the complex.
-
Other characterization techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography can be employed to further elucidate the structure and properties of the complexes.
Mandatory Visualizations
Caption: Synthetic workflow for the ligand and its metal complexes.
Caption: Tautomerism of the ligand and its coordination to a metal ion.
Caption: Potential applications of the synthesized metal complexes.
Application Notes: Determining the Antioxidant Activity of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Introduction
4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound incorporating a triazole ring, a thienyl group, and a thiol moiety. Both 1,2,4-triazole derivatives and thiol-containing compounds are recognized for their diverse biological activities, including antioxidant properties.[1][2] The presence of the thiol group (-SH) is particularly significant, as it can readily donate a hydrogen atom or an electron to neutralize free radicals. The aromatic thienyl and triazole rings may also contribute to the radical scavenging capacity through resonance stabilization.[1] This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using four common and reliable assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay.
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in evaluating the antioxidant potential of novel synthetic compounds.
Key Experimental Assays
A comprehensive evaluation of antioxidant activity should employ multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The following assays are recommended for characterizing the antioxidant profile of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3][4] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5][6] The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[7][8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant.[9] This method is particularly sensitive to thiol-type antioxidants.[9]
Data Presentation
The antioxidant activity of this compound can be quantified and compared with standard antioxidants. The results should be summarized in clear and concise tables. Below are example tables with hypothetical data for the target compound, hereafter referred to as "Compound X," alongside common standards like Ascorbic Acid and Trolox.
Table 1: DPPH and ABTS Radical Scavenging Activity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Compound X | 45.8 ± 3.2 | 25.3 ± 1.8 |
| Ascorbic Acid | 29.5 ± 2.1 | 15.1 ± 1.1 |
| Trolox | 38.2 ± 2.5 | 19.8 ± 1.4 |
IC₅₀ is the concentration of the compound required to scavenge 50% of the radicals.
Table 2: Ferric and Cupric Reducing Power
| Compound | FRAP Value (mM Fe²⁺ eq/mM) | CUPRAC Value (mM Cu⁺ eq/mM) |
| Compound X | 1.8 ± 0.15 | 2.5 ± 0.21 |
| Ascorbic Acid | 2.2 ± 0.18 | 2.9 ± 0.25 |
| Trolox | 1.5 ± 0.12 | 2.1 ± 0.17 |
Values are expressed as millimolar equivalents of the respective reduced metal ion per millimolar of the antioxidant.
Experimental Protocols
Detailed methodologies for each of the four key antioxidant assays are provided below.
DPPH Radical Scavenging Assay Protocol
Principle: The antioxidant activity is determined by measuring the decrease in absorbance of the stable DPPH radical upon its reduction by the test compound.[3] The purple DPPH radical is converted to the yellow diphenylpicrylhydrazine.[3]
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Reagents and Materials:
-
This compound (Compound X)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10] Keep this solution in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve Compound X and the standard antioxidant (Ascorbic Acid or Trolox) in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Compound X or the standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
Plot the percentage of scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay Protocol
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[5] The antioxidant capacity is quantified by measuring the reduction of the blue-green ABTS•+ by the test compound.[8]
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
Reagents and Materials:
-
This compound (Compound X)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare a series of dilutions of Compound X and the standard in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of each sample dilution, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[7]
-
Measurement: Measure the absorbance at 734 nm.[7]
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample. Determine the IC₅₀ value by plotting the percentage of scavenging against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[7] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with absorbance measured at 593 nm.[7]
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Reagents and Materials:
-
This compound (Compound X)
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare solutions of Compound X and a standard antioxidant in a suitable solvent. Prepare a ferrous sulfate standard curve.
-
Assay Procedure:
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[7]
-
Measurement: Measure the absorbance at 593 nm.[7]
Data Analysis: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay Protocol
Principle: The CUPRAC method is based on the reduction of Cu(II) to Cu(I) by antioxidants in the presence of neocuproine, forming a colored complex with a maximum absorption at 450 nm. This assay is performed at a nearly physiological pH.[9]
Workflow Diagram:
References
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation and Biological Screening of 4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of a series of novel derivatives of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The described protocols are intended to be a starting point for the exploration of this chemical scaffold for potential therapeutic applications.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a thiophene ring and a thiol group at positions 5 and 3, respectively, of the triazole core, along with N-methylation at position 4, presents a unique combination of functionalities that may lead to compounds with enhanced biological profiles. This document outlines the synthetic route to the core compound and its derivatives, followed by detailed protocols for their preliminary biological screening.
Synthesis of this compound and its S-Alkyl/Aryl Derivatives
The synthesis of the target compounds is achieved through a multi-step process, beginning with the preparation of the key intermediate, 4-methyl-3-(thiophen-2-carbonyl)thiosemicarbazide, followed by cyclization to form the triazole-thiol core. Subsequent S-alkylation/arylation of the thiol group provides a library of derivatives for biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of 2-Thenoyl Hydrazide (1)
-
To a stirred solution of methyl thenoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain pure 2-thenoyl hydrazide.
Protocol 2: Synthesis of Potassium Dithiocarbazinate Salt (2)
-
Dissolve 2-thenoyl hydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
Add carbon disulfide (1.2 equivalents) dropwise to the stirred solution while maintaining the temperature below 10°C.
-
Continue stirring at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry under vacuum.
Protocol 3: Synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (3)
-
Reflux a suspension of the potassium dithiocarbazinate salt (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.
-
A homogenous solution is obtained, accompanied by the evolution of hydrogen sulfide.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.
Protocol 4: Synthesis of this compound (4)
This step involves the methylation of the amino group, which can be challenging. An alternative, more direct route starting from methyl isothiocyanate is also plausible.
-
Dissolve 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.2 equivalents).
-
Add methyl iodide (1.1 equivalents) dropwise and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitate, wash with water, and purify by column chromatography or recrystallization.
Protocol 5: General Procedure for the Synthesis of S-substituted Derivatives of this compound (5a-e)
-
To a solution of this compound (1 equivalent) in ethanol, add potassium hydroxide (1 equivalent) and stir until a clear solution is obtained.
-
Add the appropriate alkyl or aryl halide (1.1 equivalents) and reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure S-substituted derivatives.
Data Presentation: Synthesis Yields
| Compound | R-Group | Yield (%) | Melting Point (°C) |
| 4 | H | 78 | 210-212 |
| 5a | -CH₃ | 85 | 185-187 |
| 5b | -CH₂CH₃ | 82 | 178-180 |
| 5c | -CH₂Ph | 88 | 195-197 |
| 5d | -CH₂C₆H₄-4-Cl | 91 | 201-203 |
| 5e | -CH₂C₆H₄-4-NO₂ | 86 | 215-217 |
Note: Yields and melting points are representative and may vary based on experimental conditions.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound and its derivatives.
Biological Screening Protocols
A preliminary biological screening of the synthesized compounds will be conducted to assess their potential antimicrobial and anticancer activities.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
-
Microorganisms:
-
Bacteria: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Fungi: Candida albicans (ATCC 90028)
-
-
Preparation of Inoculum: Prepare a bacterial/fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Assay Procedure:
-
Dispense 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compounds in the wells, ranging from a final concentration of 100 µg/mL to 0.78 µg/mL.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (medium with inoculum and DMSO).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 7: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is designed to evaluate the cytotoxic effects of the synthesized compounds on a cancer cell line.
-
Cell Line: Human breast cancer cell line (MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Biological Activity
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 4 | 62.5 | >100 | >100 |
| 5a | 31.25 | 62.5 | 62.5 |
| 5b | 31.25 | 62.5 | 31.25 |
| 5c | 15.6 | 31.25 | 15.6 |
| 5d | 7.8 | 15.6 | 7.8 |
| 5e | 15.6 | 31.25 | 15.6 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 1 |
Table 3: Cytotoxicity against MCF-7 Cells (IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
| 4 | >100 |
| 5a | 85.2 |
| 5b | 76.5 |
| 5c | 42.1 |
| 5d | 25.8 |
| 5e | 38.4 |
| Doxorubicin | 0.98 |
Visualization of the Biological Screening Workflow
Caption: Workflow for the biological screening of synthesized triazole derivatives.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and preliminary biological evaluation of novel this compound derivatives. The initial data suggests that S-substitution of the thiol group can lead to compounds with promising antimicrobial and cytotoxic activities. Further optimization of the substituents and more extensive biological testing are warranted to explore the full therapeutic potential of this chemical scaffold.
Troubleshooting & Optimization
Common problems in the synthesis of 4H-1,2,4-triazole-3-thiols and their solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-1,2,4-triazole-3-thiols. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol from a carboxylic acid hydrazide and carbon disulfide is resulting in a low yield. What are the common causes and solutions?
Low yields in this synthesis can stem from several factors. A primary reason is the incomplete formation of the potassium dithiocarbazinate intermediate or its inefficient cyclization.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the carboxylic acid hydrazide, carbon disulfide, and potassium hydroxide are of high purity and dry. Moisture can interfere with the reaction.
-
Reaction Conditions for Intermediate Formation: The reaction of the hydrazide with CS₂ in the presence of KOH is crucial. Ensure the reaction is stirred vigorously for a sufficient duration (typically 12-18 hours) at room temperature to facilitate the complete formation of the potassium dithiocarbazinate salt.[1][2]
-
Hydrazine Hydrate Addition: When proceeding to the cyclization step, use an excess of hydrazine hydrate. The reaction is typically refluxed in water or an alcohol like ethanol.[1][3]
-
pH Adjustment: After the reflux, the reaction mixture needs to be cooled and carefully acidified with a dilute acid (e.g., HCl) to precipitate the product.[4][5] The final pH can significantly impact the precipitation and yield.
Q2: I am observing the formation of a major side product, a 1,3,4-thiadiazole derivative, instead of my desired 1,2,4-triazole-3-thiol. How can I prevent this?
The formation of a 1,3,4-thiadiazole is a common competitive reaction pathway. The key to favoring the triazole product lies in the reaction conditions during the cyclization step.
Solutions:
-
Alkaline Cyclization: The cyclization of the thiosemicarbazide intermediate to form the 1,2,4-triazole-3-thiol is typically favored under alkaline conditions.[4][6][7] Using a base like sodium hydroxide or potassium hydroxide during the cyclization step is a well-established method.[4][8]
-
Reaction Medium: The choice of solvent can influence the reaction pathway. While some syntheses use acidic conditions for other types of triazoles, for the 3-thiol derivatives from thiosemicarbazides, an alkaline medium is generally preferred to avoid the formation of the thiadiazole isomer.[9]
Q3: My final product is difficult to purify. What are some effective purification strategies for 4H-1,2,4-triazole-3-thiols?
Purification can be challenging due to the product's polarity and potential for tautomerism.
Recommended Purification Methods:
-
Recrystallization: This is the most common and effective method. Suitable solvents for recrystallization include ethanol, ethanol-water mixtures, or dimethylformamide (DMF)/water.[5][8]
-
Acid-Base Extraction: The thiol group and the triazole ring system can be protonated or deprotonated. Dissolving the crude product in a dilute aqueous base, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification step.
-
Column Chromatography: While less common for these specific compounds due to their polarity, it can be used. A polar stationary phase like silica gel and a moderately polar mobile phase would be a starting point.
Q4: I am synthesizing a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol starting from a thiosemicarbazide. What are the critical parameters for the cyclization step?
The cyclization of a 1,4-disubstituted thiosemicarbazide is a key step that requires careful control of reaction conditions.
Key Parameters:
-
Base Concentration: A common method involves refluxing the thiosemicarbazide in an aqueous solution of a base, such as 2N sodium hydroxide.[4][8] The concentration of the base can affect the reaction rate and yield.
-
Reaction Time and Temperature: The reaction is typically heated under reflux for 4 to 6 hours.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Work-up Procedure: After reflux, the solution should be cooled and then acidified to precipitate the triazole-thiol product.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzoic acid hydrazide | 1. CS₂, KOH2. Hydrazine hydrate | 1. Ethanol2. Water | 1. Stirring for 18 hours2. Reflux | Not specified | [1] |
| Furan-2-carboxylic acid hydrazide | 1. CS₂, KOH2. Hydrazine hydrate | 1. Absolute ethanol2. Not specified | 1. Stirring for 12-18 hours2. Reflux | 45% | [2][4] |
| Thiocarbohydrazide | Substituted benzoic acid | None (fusion) | Heating at melting point of the acid | Not specified | [3][10] |
| 5-substituted-2-mercapto-1,3,4-oxadiazole | Hydrazine hydrate | Ethanol | Microwave irradiation (intermittent) | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol from Benzoic Acid Hydrazide [1]
-
Step 1: Synthesis of Potassium Dithiocarbazinate Salt:
-
In a flask, dissolve benzoic acid hydrazide (1 equivalent) in absolute ethanol.
-
Add a solution of potassium hydroxide (1 equivalent) in absolute ethanol.
-
To this mixture, add carbon disulfide (1 equivalent) dropwise while stirring.
-
Continue stirring the mixture at room temperature for 18 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with dry ether.
-
-
Step 2: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
Suspend the potassium dithiocarbazinate salt (1 equivalent) in water.
-
Add hydrazine hydrate (an excess, e.g., 2-3 equivalents).
-
Heat the mixture under reflux for a specified time (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Protocol 2: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol from 1-(2-Furoyl)-4-phenylthiosemicarbazide [4]
-
Step 1: Cyclization:
-
In a round-bottom flask, mix 1-(2-furoyl)-4-phenylthiosemicarbazide (1 equivalent) with a 2N aqueous solution of sodium hydroxide (1 equivalent).
-
Heat the mixture under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Acidify the solution with dilute hydrochloric acid.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Visualizations
Caption: Synthesis workflow from carboxylic acid hydrazide.
Caption: Troubleshooting logic for synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
How to increase the yield and purity of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, focusing on increasing both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process. The first step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. The second step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to yield the desired triazole-thiol.[1][2]
Q2: Which starting materials are required for the synthesis?
A2: The synthesis of this compound typically starts with 2-thiophenecarboxylic acid hydrazide and methyl isothiocyanate. These react to form the intermediate, 1-(2-thenoyl)-4-methylthiosemicarbazide.
Q3: What are the typical yields for this type of reaction?
A3: The yields for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can vary significantly based on the specific substrates and reaction conditions. Reported yields for analogous compounds typically range from 60% to over 90%.[2][3] Optimization of reaction parameters is crucial for achieving high yields.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. The structure and purity can be further confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Q5: Does the product exist in tautomeric forms?
A5: Yes, 4H-1,2,4-triazole-3-thiols can exist in thione-thiol tautomerism. In the solid state and in solution, the thione form is often predominant. This can be observed in the ¹H NMR spectrum by the presence of a broad singlet for the N-H proton, typically in the range of 13-14 ppm.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiosemicarbazide Intermediate | - Incomplete reaction. - Impure starting materials. | - Ensure equimolar amounts of 2-thiophenecarboxylic acid hydrazide and methyl isothiocyanate are used. - Extend the reflux time and monitor the reaction progress by TLC. - Use freshly distilled or purified starting materials. |
| Low Yield of Triazole-thiol | - Incomplete cyclization. - Incorrect pH for cyclization. - Formation of side products. | - Increase the concentration of the base (e.g., 2N NaOH or KOH). - Extend the reflux time for the cyclization step. - Ensure the reaction medium is sufficiently alkaline.[4] - Acidify the reaction mixture carefully after cyclization to precipitate the product. |
| Formation of 1,3,4-Thiadiazole Side Product | - Acidic conditions during cyclization. | - Strictly maintain alkaline conditions during the cyclization step. The formation of 1,3,4-thiadiazoles is favored under acidic conditions.[4] |
| Product is Difficult to Purify | - Presence of unreacted starting materials or intermediates. - Oily or impure solid product. | - Wash the crude product thoroughly with cold water to remove inorganic salts. - Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.[2][5] - If recrystallization is ineffective, consider purification by column chromatography on silica gel. |
| Inconsistent Melting Point | - Impure product. - Presence of tautomers. | - Purify the product by recrystallization until a sharp and consistent melting point is obtained. - Be aware that the presence of tautomers can sometimes affect melting point behavior. |
Experimental Protocols
Step 1: Synthesis of 1-(2-Thenoyl)-4-methylthiosemicarbazide
Materials:
-
2-Thiophenecarboxylic acid hydrazide
-
Methyl isothiocyanate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiophenecarboxylic acid hydrazide (0.1 mol) in ethanol (150 mL).
-
Add methyl isothiocyanate (0.1 mol) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
Materials:
-
1-(2-Thenoyl)-4-methylthiosemicarbazide
-
Sodium hydroxide (or Potassium hydroxide)
-
Water
-
Concentrated Hydrochloric acid
Procedure:
-
Suspend 1-(2-thenoyl)-4-methylthiosemicarbazide (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).
-
Reflux the mixture for 4-6 hours. The solid should dissolve as the reaction progresses.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic impurities, and dry.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.[2][5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the cyclization of thiosemicarbazides to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on analogous syntheses.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| NaOH | Water | Reflux | 3 - 6 | 70 - 90[3] |
| KOH | Water | 90 | 4 | ~70[1] |
| NaOEt | Ethanol | Reflux | 5 | 75 - 85 |
| Na₂CO₃ | Water/Ethanol | Reflux | 8 - 12 | 60 - 75 |
Visualizations
References
Identifying and minimizing byproducts in 4,5-disubstituted-4H-1,2,4-triazole-3-thiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols?
The most prevalent method involves a two-step process. The first step is the formation of a 1,4-disubstituted thiosemicarbazide from the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. The second step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Q2: What is the primary byproduct I should be aware of during this synthesis?
The most common byproduct is the isomeric 5-substituted-2-amino-1,3,4-thiadiazole. The formation of this byproduct is highly dependent on the reaction conditions during the cyclization step.
Q3: How do reaction conditions influence the formation of the 1,3,4-thiadiazole byproduct?
The pH of the reaction medium is the critical factor. Alkaline conditions, typically achieved using bases like sodium hydroxide or potassium hydroxide, favor the formation of the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. Conversely, acidic conditions promote the formation of the 1,3,4-thiadiazole isomer.
Q4: Are there other potential side reactions to consider?
While the formation of the 1,3,4-thiadiazole is the main concern, incomplete reaction of the starting materials can also lead to impurities. Additionally, if the thiol product is subjected to oxidative conditions, C-S bond cleavage can occur, though this is more relevant to subsequent reactions rather than the primary synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
Possible Causes:
-
Suboptimal pH: The reaction medium may not be sufficiently alkaline to favor triazole formation.
-
Incomplete Cyclization: The reaction time or temperature may be insufficient for the complete conversion of the thiosemicarbazide intermediate.
-
Poor Solubility of Intermediate: The thiosemicarbazide intermediate may have low solubility in the chosen solvent, hindering its cyclization.
-
Degradation of Product: Prolonged exposure to harsh conditions or improper workup can lead to product degradation.
Troubleshooting Steps:
-
Monitor and Control pH: Ensure the pH of the reaction mixture is maintained in the alkaline range (typically pH 9-11) throughout the cyclization process.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Solvent Selection: If solubility is an issue, consider using a co-solvent system or a different solvent that can better dissolve the thiosemicarbazide intermediate.
-
Workup Procedure: Upon completion of the reaction, cool the mixture before acidification to precipitate the product. Avoid excessive exposure to strong acids.
Issue 2: Presence of a Significant Amount of the 1,3,4-Thiadiazole Byproduct
Possible Causes:
-
Acidic Conditions: The reaction medium may have become acidic or was not made sufficiently basic.
-
Localized pH Drops: Inadequate mixing in a large-scale reaction can lead to localized areas of lower pH, promoting thiadiazole formation.
Troubleshooting Steps:
-
Strict pH Control: Use a pH meter to monitor and maintain a consistently alkaline environment.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Controlled Addition of Base: Add the basic solution gradually to prevent localized areas of high or low pH.
Byproduct Identification
A key challenge is distinguishing between the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol and its isomeric 1,3,4-thiadiazole byproduct. The following table summarizes key spectroscopic differences to aid in their identification.
| Spectroscopic Technique | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | 5-Substituted-2-amino-1,3,4-thiadiazole |
| ¹H NMR | The N-H and S-H protons of the triazole ring typically appear as broad singlets at a much lower field (δ 13-14 ppm).[1] | The amino group protons of the thiadiazole resonate in the aromatic region (δ 7-8 ppm).[1] |
| ¹³C NMR | The C=S carbon signal is typically observed. | The carbon of the C-NH₂ group will have a characteristic chemical shift. |
| FT-IR (cm⁻¹) | Shows characteristic peaks for N-H stretching (around 3100-3400), S-H stretching (around 2500-2600), and C=N stretching (around 1600).[2] | Will show characteristic peaks for N-H stretching of the amino group (typically two bands) and C=N stretching. The S-H peak will be absent. |
Experimental Protocols
General Procedure for the Synthesis of 1,4-Disubstituted Thiosemicarbazides
To a solution of the appropriate carboxylic acid hydrazide (0.01 mol) in ethanol, the corresponding isothiocyanate (0.01 mol) is added. The mixture is then refluxed for 2-4 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. The product can be further purified by recrystallization from ethanol.
General Procedure for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The 1,4-disubstituted thiosemicarbazide (0.01 mol) is dissolved in an aqueous solution of sodium hydroxide (e.g., 2M NaOH). The mixture is refluxed for 4-6 hours. After cooling, the solution is acidified with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 5-6 to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[3]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of some 4,5-disubstituted-4H-1,2,4-triazole-3-thiols as reported in the literature.
| R1 (at position 5) | R2 (at position 4) | Base | Reaction Time (h) | Yield (%) | Reference |
| Furan-2-yl | Phenyl | 2N NaOH | 4 | 68 | [2] |
| Benzyl | 4-Methoxyphenyl | 2N NaOH | 4 | 79 | [4] |
| Phenyl | Hexyl | 4N NaOH | 4-5 | 76 | [5] |
| Pyridin-2-yl | Cyclohexyl | 4N NaOH | 4-5 | 75.4 | [5] |
| Benzyl | 4-Methylphenyl | 2N NaOH | 4 | 71 | [4] |
Mandatory Visualization
Synthetic Pathway for 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
Caption: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for optimizing the synthesis.
References
Optimizing reaction conditions for the cyclization of thiosemicarbazides to triazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cyclizing thiosemicarbazides to 1,2,4-triazoles?
The main strategies for synthesizing 1,2,4-triazoles from thiosemicarbazides include base-catalyzed cyclization, acid-catalyzed cyclization (which can sometimes yield other heterocycles), and oxidative cyclization.[1][2] The choice of method often depends on the substitution pattern of the thiosemicarbazide and the desired final product.
Q2: How does the pH of the reaction medium influence the product of cyclization?
The pH of the reaction is a critical factor that directs the cyclization pathway.
-
Alkaline Medium: Basic conditions, often employing reagents like sodium hydroxide or potassium hydroxide, typically favor the formation of 1,2,4-triazole derivatives.[1][2][3]
-
Acidic Medium: In contrast, acidic conditions, using acids such as concentrated sulfuric acid or hydrochloric acid, predominantly yield 1,3,4-thiadiazole derivatives.[1][2] However, in some specific cases, 1,2,4-triazoles can also be formed in acidic media, depending on the substituents of the thiosemicarbazide derivative.[2]
Q3: What is the role of oxidizing agents in the cyclization of thiosemicarbazones?
Oxidative cyclization is a common method for converting thiosemicarbazones (derived from thiosemicarbazides and aldehydes/ketones) into 1,2,4-triazoles or 1,3,4-thiadiazoles.[4][5][6] Reagents like potassium ferricyanide or ferric chloride can be used.[1][4] This method often involves the formation of a C-N or C-S bond through an oxidative process.[7]
Q4: Can catalysts be used to improve the reaction?
Yes, various catalysts can be employed to facilitate the synthesis of triazoles. For instance, copper(II) catalysts have been used for the oxidative heterocyclization of arylidenearylthiosemicarbazides to form 4,5-disubstituted 1,2,4-triazole-3-thiones, which can then be desulfurized to the corresponding 1,2,4-triazoles.[7] Polyphosphate ester (PPE) has also been utilized to promote the reaction of thiosemicarbazides with carboxylic acids to form 1,2,4-triazole-3-thiol derivatives.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired 1,2,4-triazole | - Incorrect reaction conditions (pH, temperature, time).[9][10] - Impure starting materials, particularly the hydrazide.[9] - Steric hindrance from bulky substituents.[7] - Inefficient catalyst or oxidizing agent. | - For base-catalyzed cyclization, ensure a sufficiently alkaline medium (e.g., 2% or 2N NaOH) and adequate heating (reflux).[9][11] - Purify the starting hydrazide before synthesizing the thiosemicarbazide.[9] - Increase reaction time or temperature.[10] - Screen different catalysts or oxidizing agents and optimize their concentration. |
| Formation of 1,3,4-thiadiazole as a major byproduct | - The reaction medium is too acidic.[1][2] - The specific substrate favors thiadiazole formation even under neutral or slightly basic conditions. | - Switch to a strongly basic medium (e.g., ethanolic NaOH/KOH).[3] - If using an oxidative cyclization method, carefully control the reaction time, as prolonged reaction can lead to side products.[7] - Consider a two-step synthesis where the acylation product is first isolated and then cyclized under basic conditions.[8] |
| Difficulty in purifying the final product | - Presence of unreacted starting materials. - Formation of a mixture of isomers or byproducts.[9] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. - After neutralization, carefully adjust the pH to selectively precipitate the desired product.[1] - Employ column chromatography for purification if recrystallization is ineffective. |
| Reaction is sluggish or does not go to completion | - Insufficient heating.[10] - Low concentration of reactants. - Poor choice of solvent. | - Increase the reaction temperature; refluxing is common for these cyclizations.[1][9] - Use a higher concentration of the base or catalyst. - Screen different solvents. Polar protic solvents like ethanol or water are often effective.[10] |
Experimental Protocols
Protocol 1: Base-Catalyzed Cyclization to a 1,2,4-Triazole
This protocol is a general procedure for the synthesis of 1,2,4-triazoles from 1,4-disubstituted thiosemicarbazides.[1][11]
-
Reaction Setup: Dissolve the 1,4-disubstituted thiosemicarbazide (0.0014 mole) in 10 mL of a 2N NaOH solution.
-
Heating: Heat the mixture under reflux at 80-90°C for 4 hours.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully add 1N HCl solution until the pH reaches approximately 4.5. A solid product should precipitate.
-
Isolation: Collect the crude product by filtration and dry it under vacuum at 55-60°C.
-
Purification: Recrystallize the product from a suitable solvent, such as ethanol.
Protocol 2: Oxidative Cyclization of a Thiosemicarbazone to a 1,2,4-Triazole
This protocol provides a general method for the oxidative cyclization of thiosemicarbazones.[1]
-
Dissolution: Dissolve the thiosemicarbazone in a suitable solvent mixture, for example, a 4:1 ethanol-water mixture.
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent (e.g., potassium ferricyanide) to the thiosemicarbazone solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the oxidant and solvent used. Typically, it may involve quenching the excess oxidant, extracting the product into an organic solvent, and drying the organic layer.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyclization
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acylthiosemicarbazide | Concentrated H₂SO₄ | - | Room Temp | 24 | 1,3,4-Thiadiazole | - | [1] |
| 1,4-Disubstituted thiosemicarbazide | 2N NaOH | Water | 80-90 | 4 | 1,2,4-Triazole | - | [1][9] |
| Arylidenearylthiosemicarbazide | CuBr₂ | DMSO | 80 | - | 1,2,4-Triazole-3-thione | Good | [7] |
| Thiosemicarbazide & Carboxylic Acid | Polyphosphate Ester (PPE) | Chloroform | 90 | - | 1,2,4-Triazole-3-thiol | - | [8] |
| Quinoline-6-carboxylic acid thiosemicarbazide | 2% aqueous NaOH | Water | Reflux | 2 | 1,2,4-Triazole-3-thione | High | [9] |
Visualizations
Caption: General workflow for the cyclization of thiosemicarbazides.
Caption: Troubleshooting logic for low yield in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C-N Bond Over C-S Bond Formation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of thienyl-substituted triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for troubleshooting the purification of thienyl-substituted triazoles. This guide offers solutions to common challenges encountered during experimental work, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My thienyl-substituted triazole appears as an oil and won't crystallize. What should I do?
A1: Oiling out is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the solution to initiate crystallization.
-
Solvent Adjustment: Your compound may be too soluble in the chosen solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then gently warm the mixture until it clarifies before allowing it to cool slowly.
-
Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]
Q2: After recrystallization, the yield of my thienyl-substituted triazole is very low. How can I improve it?
A2: Low recovery is often due to the compound's high solubility in the recrystallization solvent, even at low temperatures, or using an excessive amount of solvent.[1] To improve your yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Second Crop: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it to obtain a second crop of crystals.[1]
-
Pre-heat Glassware: When performing a hot filtration step, pre-heating the funnel and receiving flask can prevent premature crystallization and product loss.[1]
Q3: My purified thienyl-substituted triazole is still impure after column chromatography. What could be the problem?
A3: Persistent impurities after column chromatography can arise from several factors:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to separate your compound from the impurities. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for many thienyl-substituted compounds is a mixture of hexane and ethyl acetate.[2]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Compound Instability: Thienyl-substituted compounds can sometimes be sensitive to the acidic nature of silica gel.[3] If you suspect degradation, you can use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.
Q4: During purification, my thienyl-substituted triazole develops a dark color. What is the cause and how can I prevent it?
A4: Thiophene-containing compounds can be susceptible to oxidation or degradation under certain conditions, which can lead to coloration.
-
Acid Sensitivity: While the thiophene ring is relatively stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to polymerization or degradation.[2] It is advisable to avoid strongly acidic conditions during workup and purification if possible.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized. To minimize this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents, especially if heating for extended periods.
-
Metal Impurities: Residual metal catalysts from the synthesis (e.g., copper from a "click" reaction) can sometimes cause coloration. Washing the crude product with a chelating agent solution, such as aqueous EDTA, may help remove these impurities.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues during the purification of thienyl-substituted triazoles.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | Compound is melting in the hot solvent or is too soluble. | Use a solvent with a lower boiling point or a mixed solvent system. Try to induce crystallization by scratching or seeding. |
| Low Recovery | Too much solvent was used; compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent; choose a less effective solvent; cool the solution in an ice bath to maximize precipitation; recover a second crop from the mother liquor.[1] |
| Persistent Impurities | Impurity has similar solubility to the product; cooling was too rapid. | Allow the solution to cool slowly to form purer crystals; consider a different purification method like column chromatography.[1] |
| No Crystals Form | Solution is too dilute; supersaturation has not been achieved. | Concentrate the solution by evaporating some of the solvent; scratch the flask or add a seed crystal.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system; column overloading. | Optimize the eluent using TLC to achieve a good separation of spots; use an appropriate ratio of crude material to silica gel. |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent (gradient elution); if the compound is very polar, consider using a more polar stationary phase or reverse-phase chromatography.[3] |
| Streaking of Bands | Compound is degrading on the silica gel; compound is not dissolving well in the mobile phase. | Deactivate the silica gel with a base (e.g., triethylamine); choose a solvent system that better dissolves your compound. |
| Colored Impurities Co-elute | Impurities have similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina); consider preparative HPLC for difficult separations. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a starting point and should be optimized based on TLC analysis of the specific thienyl-substituted triazole.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems, starting with a non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude thienyl-substituted triazole in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the solution to the top of the silica gel column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin collecting fractions as the solvent starts to drip from the column.
-
Maintain a constant level of solvent at the top of the column to prevent it from running dry.
-
-
Analysis of Fractions:
-
Monitor the elution by spotting each fraction on a TLC plate.
-
Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thienyl-substituted triazole.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.
-
-
Dissolution:
-
Place the crude thienyl-substituted triazole in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
References
Technical Support Center: Characterization of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield During Synthesis | Incomplete reaction; side product formation; loss of product during workup. | Optimize reaction conditions (time, temperature, catalyst). Use anhydrous solvents. Purify reagents before use. Adjust pH during workup to ensure complete precipitation. |
| Difficulty in Purification/Oily Product | Presence of impurities; product is a low-melting solid or oil. | Try different recrystallization solvents or solvent mixtures (e.g., ethanol, methanol, DMF-water).[1] Use column chromatography with an appropriate solvent system. If the product is an oil, try trituration with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Melting Point | Presence of impurities; polymorphism (existence in different crystalline forms).[2] | Ensure high purity through repeated recrystallization. Use a slow crystallization process. Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to investigate polymorphism. |
| Broad or Complex ¹H NMR Spectrum | Presence of tautomers (thione-thiol equilibrium); restricted rotation; aggregation in solution; presence of impurities.[3][4][5] | Run NMR in different solvents (e.g., DMSO-d₆, CDCl₃) to observe shifts in tautomeric equilibrium.[1] Perform variable temperature NMR to resolve broad peaks due to dynamic exchange. Ensure the sample is fully dissolved and free of impurities. |
| Ambiguous IR Spectrum | Overlapping peaks; difficulty in assigning S-H and C=S stretching frequencies due to tautomerism. | Look for a broad absorption band around 2550-2600 cm⁻¹ for the S-H stretch (thiol form) and a band around 1300-1350 cm⁻¹ for the C=S stretch (thione form).[6] Compare the spectrum with that of similar, well-characterized compounds. |
| Poor Solubility | The polar and planar nature of the triazole ring can lead to strong intermolecular interactions.[7][8] | Use polar aprotic solvents like DMSO or DMF for analysis.[1] For biological assays, consider preparing a salt form of the compound to improve aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in characterizing this compound?
A1: The most significant challenge is the potential for thione-thiol tautomerism. The compound can exist as two interconverting isomers: the thiol form (containing an S-H bond) and the thione form (containing a C=S bond). This equilibrium can complicate the interpretation of spectroscopic data, particularly NMR and IR spectra, as signals from both tautomers may be present. The position of the equilibrium can be influenced by the solvent, temperature, and pH.[3][4][5]
Q2: How can I confirm the presence of both thione and thiol tautomers?
A2: A combination of spectroscopic techniques is recommended. In ¹H NMR, the thiol proton (S-H) typically appears as a broad singlet at a downfield chemical shift (around 13-14 ppm in DMSO-d₆).[9][10] The N-H proton of the thione form will also be present. In IR spectroscopy, the presence of a weak band around 2550-2600 cm⁻¹ is indicative of the S-H stretch (thiol form), while a strong band around 1300-1350 cm⁻¹ suggests the C=S stretch (thione form).[6]
Q3: What are the expected ¹H NMR chemical shifts for this compound?
A3: While the exact values can vary with the solvent and instrument, the following are approximate expected chemical shifts based on similar structures:[1][9]
| Proton | Approximate Chemical Shift (ppm) in DMSO-d₆ |
| CH₃ (methyl) | 2.3 - 2.5 (singlet) |
| Thienyl protons | 7.0 - 8.0 (multiplet) |
| SH (thiol) | 13.0 - 14.0 (broad singlet) |
| NH (thione) | May be broad and exchangeable |
Q4: What is a suitable solvent for recrystallization?
A4: Ethanol or methanol are commonly used for recrystallizing 1,2,4-triazole-3-thiol derivatives.[1] If the compound has poor solubility, a mixture of a high-boiling point polar solvent like DMF or DMSO with water can be effective. The choice of solvent can sometimes influence the crystalline form obtained.
Q5: Can polymorphism affect the characterization and biological activity?
A5: Yes, polymorphism can significantly impact the physicochemical properties of a compound, including its melting point, solubility, and dissolution rate.[2] These differences can, in turn, affect its bioavailability and biological activity. If inconsistent results are observed, it is crucial to investigate the possibility of different polymorphic forms using techniques like XRPD and DSC.
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole-3-thiols.
-
Step 1: Synthesis of Thiosemicarbazide Intermediate: A mixture of 2-thenoyl hydrazine and methyl isothiocyanate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
Step 2: Cyclization: The resulting thiosemicarbazide is then cyclized by refluxing in an aqueous solution of a base (e.g., NaOH or K₂CO₃).
-
Step 3: Precipitation: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Step 4: Purification: The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.[1][6]
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
FT-IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr. Alternatively, obtain the spectrum using an ATR accessory.
-
Mass Spectrometry: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Thione-thiol tautomeric equilibrium in this compound.
Caption: Troubleshooting decision tree for common characterization challenges.
References
- 1. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 2. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 10. researchgate.net [researchgate.net]
Improving the solubility of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing solubility issues with 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and similar heterocyclic compounds in preparation for biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended starting solvent?
A1: For initial stock solutions of poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1][2] It is capable of dissolving a wide range of polar and nonpolar compounds.[1] Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO, which can then be serially diluted for your experiments.[3]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in a strong organic solvent like DMSO, is poorly soluble in the aqueous buffer used for the assay.[1][3] When the DMSO concentration drops sharply, the compound crashes out of the solution. To mitigate this, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the last dilution step into the aqueous medium.[1] It is also crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]
Q3: What are the main strategies to improve the aqueous solubility of my compound for a biological assay?
A3: Several formulation strategies can enhance the apparent solubility of poorly soluble compounds in aqueous media. The primary methods include:
-
pH Adjustment: Modifying the pH of the buffer can ionize the compound, increasing its solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the compound's solubility.[5]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, and the complex has much higher aqueous solubility.[6][7]
-
Use of Surfactants: Surfactants can form micelles that entrap the compound, increasing its concentration in the aqueous phase.[5]
Q4: How does pH affect the solubility of a triazole-thiol compound?
A4: The solubility of many compounds is pH-dependent.[8] Your compound has a thiol (-SH) group, which is weakly acidic.[9] Increasing the pH of the buffer (making it more basic) will deprotonate the thiol group to a thiolate (S-), which is charged and generally more water-soluble. Conversely, the triazole ring contains nitrogen atoms that can be protonated under acidic conditions, which could also enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific compound.
Q5: Can the solvent affect the outcome of my biological assay?
A5: Yes. High concentrations of solvents like DMSO can be toxic to cells, interfere with enzyme activity, or affect protein stability.[1][2] It is critical to keep the final concentration of any organic solvent as low as possible (e.g., <0.5% for DMSO in cell-based assays) and to always include a vehicle control in your experiments.[4] A vehicle control contains the same final concentration of the solvent as your test samples to account for any effects of the solvent itself.
Troubleshooting Guide: Improving Compound Solubility
This guide provides a step-by-step workflow for addressing solubility challenges.
Caption: Troubleshooting workflow for addressing compound solubility issues.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Increases solubility by ionizing acidic or basic functional groups.[8] | Varies (test pH 4-10) | Simple to implement; cost-effective. | May alter compound activity or assay conditions; risk of compound degradation at extreme pH. |
| Co-solvents (e.g., PEG400, Propylene Glycol) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[5] | 1-10% (v/v) | Effective for many compounds; relatively simple. | Can affect biological systems at higher concentrations; must be validated for assay compatibility. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms a host-guest inclusion complex, where the hydrophobic compound resides in the cyclodextrin's non-polar cavity, while the hydrophilic exterior confers water solubility.[6][10] | 1-5% (w/v) | Highly effective; generally low toxicity; can also improve stability.[10] | Can be more expensive; potential for the cyclodextrin itself to interact with assay components. |
| Surfactants (e.g., Tween® 80, Cremophor® EL) | Form micelles in aqueous solution above their critical micelle concentration (CMC), partitioning the compound into the hydrophobic core.[5] | 0.1-2% (v/v) | High solubilization capacity. | High potential for cell toxicity and assay interference; can be difficult to formulate. |
Key Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Calculate Mass: Determine the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 10 mM) and volume (e.g., 1 mL).
-
Weigh Compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube). Add the calculated volume of 100% sterile DMSO.[1]
-
Aid Dissolution: Vortex the tube gently until the compound is fully dissolved. If dissolution is slow, use a water bath sonicator for 5-10 minutes.[1] Gentle warming (e.g., 37°C) can also be used, but be cautious as heat may degrade the compound.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store tightly sealed at -20°C or -80°C.
Protocol 2: pH-Dependent Solubility Assessment
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Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). A universal buffer system or a series of specific buffers (e.g., acetate, phosphate, borate) can be used.
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Add Compound: Add an excess amount of the solid compound to a small volume of each buffer in separate tubes. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly seal the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
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Separate Phases: Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Measure Concentration: Carefully remove an aliquot of the supernatant from each tube, being careful not to disturb the pellet. Dilute the supernatant in a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH at which solubility is maximal.
Caption: Effect of pH on the ionization and solubility of the thiol group.
Protocol 3: Solubility Enhancement with Cyclodextrins
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Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[10]
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Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous assay buffer (e.g., 2% w/v). Stir until fully dissolved.
-
Add Compound: Add your compound's DMSO stock solution to the HP-β-CD solution while vortexing. The final DMSO concentration should be kept to a minimum (<0.5%).
-
Equilibrate: Allow the solution to mix for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is likely solubilized.
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Validate: Always run parallel controls, including a vehicle control (buffer + HP-β-CD + DMSO) and a compound control without cyclodextrin, to ensure the cyclodextrin itself does not interfere with the assay.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiol - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Overcoming poor yields in the synthesis of 1,2,4-triazole-3-thiol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1,2,4-triazole-3-thiol derivatives, with a focus on overcoming poor yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,4-triazole-3-thiol derivatives, particularly when using the common method of cyclizing thiosemicarbazide precursors.
Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields are a common issue in the synthesis of 1,2,4-triazole-3-thiol derivatives. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Incomplete Cyclization: The conversion of the acylthiosemicarbazide intermediate to the triazole ring may be inefficient.
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Solution: Ensure the use of an appropriate base and reaction temperature. Alkaline conditions, typically using aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH), are crucial for promoting the intramolecular cyclization.[1][2][3] Refluxing for an adequate duration (typically 2-4 hours) is often necessary to drive the reaction to completion.[3][4]
-
-
Formation of Side Products: A significant side reaction is the formation of 1,3,4-thiadiazole derivatives, which are isomers of the desired 1,2,4-triazole product.[5] This is particularly prevalent when the cyclization is carried out under acidic conditions.[6]
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Solution: Strictly maintain alkaline conditions during the cyclization step. The use of a two-step method, where the intermediate acylthiosemicarbazide is first formed and then cyclized in a basic medium, can help minimize the formation of the thiadiazole byproduct.[5][7] The 1,3,4-thiadiazole is typically insoluble in alkaline solutions, allowing for easier separation from the desired triazole product.[5]
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Solution:
-
Solvent: While ethanol is commonly used for the initial formation of the thiosemicarbazide intermediate, chloroform has been identified as a more universal solvent for the subsequent acylation step in certain methods.[5]
-
Temperature: The optimal temperature can vary depending on the specific reactants. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.[8] For the cyclization step, heating on a steam bath or refluxing is common.[9]
-
Microwave Irradiation: For reactions that are sluggish under conventional heating, microwave-assisted synthesis can sometimes lead to higher yields in shorter reaction times.[2][8]
-
-
-
Poor Quality of Starting Materials: Impurities in the starting thiosemicarbazide or carboxylic acid can interfere with the reaction.
-
Solution: Ensure the purity of all reactants before starting the synthesis. Recrystallization of starting materials may be necessary.
-
Question 2: I am observing multiple spots on my TLC plate, and I suspect the formation of the 1,3,4-thiadiazole isomer. How can I confirm this and separate the products?
Answer:
The formation of the 1,3,4-thiadiazole isomer is a frequent complication.
Confirmation:
-
NMR Spectroscopy: 1H NMR spectroscopy is a reliable method to distinguish between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine isomers. The N-H and S-H protons of the triazole ring typically resonate at a much lower field (around 13–14 ppm) compared to the amino group protons of the thiadiazole, which appear in the aromatic region.[5]
Separation:
-
Alkaline Extraction: A key difference in the properties of the two isomers is their solubility in alkaline solutions. The 1,2,4-triazole-3-thiol is acidic and will dissolve in an aqueous base, while the 1,3,4-thiadiazole is not and will precipitate.[5] This allows for a straightforward separation by filtration. The desired triazole can then be reprecipitated by acidifying the alkaline filtrate.[9]
Question 3: The purification of my final product is difficult, leading to significant loss of material. What are the best practices for purification?
Answer:
Effective purification is critical for obtaining a high-purity product with a good overall yield.
Purification Strategy:
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled and then acidified (e.g., with HCl) to precipitate the crude product.[5][9]
-
Washing: The crude precipitate should be thoroughly washed with water to remove any inorganic salts.[5][9] A subsequent wash with a water/methanol mixture can also be effective.[5]
-
Recrystallization: This is the most common method for purifying 1,2,4-triazole-3-thiol derivatives.
-
Solvent Selection: Ethanol or a mixture of ethanol and dimethylformamide (DMF) are frequently used recrystallization solvents.[10] Boiling water can also be used for some derivatives.[9] The choice of solvent will depend on the specific solubility characteristics of your compound.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. The purified product can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,2,4-triazole-3-thiol derivatives?
A1: The most prevalent method involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization in an alkaline medium to yield the 3,4-disubstituted 1,2,4-triazole-3-thiol.[3] Another common approach starts with the reaction of thiosemicarbazide with a carboxylic acid or its derivative.[5]
Q2: What is the role of the base in the cyclization step?
A2: The base, typically NaOH or KOH, acts as a catalyst for the intramolecular cyclodehydration reaction. It deprotonates the appropriate nitrogen atom in the acylthiosemicarbazide intermediate, facilitating the nucleophilic attack that leads to ring closure and the formation of the 1,2,4-triazole ring.[2]
Q3: Can I use acidic conditions for the cyclization?
A3: While cyclization can occur under acidic conditions, it often leads to the preferential formation of the undesired 1,3,4-thiadiazole isomer.[6] Therefore, alkaline conditions are strongly recommended for the synthesis of 1,2,4-triazole-3-thiols.
Q4: Are there any alternative "green" synthesis methods available?
A4: Yes, research is ongoing to develop more environmentally friendly synthetic methods. Microwave-assisted synthesis is one such approach that can reduce reaction times and potentially increase yields.[2][8] One-pot reactions that minimize the number of synthetic steps and the use of solvents are also being explored.[11]
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of various 1,2,4-triazole-3-thiol derivatives under different conditions.
Table 1: Yields of 1,2,4-Triazole-3-thiol Derivatives from Thiosemicarbazides and Carboxylic Acids using Polyphosphate Ester (PPE) [5]
| Product | Carboxylic Acid | Thiosemicarbazide | Yield (%) |
| 2a | Benzoic acid | Thiosemicarbazide | 78 |
| 2b | 4-Methylbenzoic acid | Thiosemicarbazide | 75 |
| 2c | 4-Methoxybenzoic acid | Thiosemicarbazide | 82 |
| 2d | 4-Chlorobenzoic acid | Thiosemicarbazide | 71 |
| 2e | 4-Bromobenzoic acid | Thiosemicarbazide | 68 |
| 2f | 4-Nitrobenzoic acid | Thiosemicarbazide | 65 |
| 2g | 2-Chlorobenzoic acid | Thiosemicarbazide | 70 |
| 2h | 2-Bromobenzoic acid | Thiosemicarbazide | 67 |
| 2i | Phenylacetic acid | Thiosemicarbazide | 73 |
| 2j | 3-Phenylpropanoic acid | Thiosemicarbazide | 70 |
| 2k | Cyclohexanecarboxylic acid | Thiosemicarbazide | 65 |
| 2l | 2-Furoic acid | Thiosemicarbazide | 62 |
| 2m | 2-Thiophenecarboxylic acid | Thiosemicarbazide | 60 |
| 2o | 4-Hydroxybenzoic acid | Thiosemicarbazide | 71 |
Table 2: Yields of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives [10]
| Product | Substituted Benzoic Acid | Yield (%) |
| 3a | Benzoic acid | 85 |
| 3b | 4-Chlorobenzoic acid | 82 |
| 3c | 2,4-Dichlorobenzoic acid | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the cyclization of 1-acyl-4-phenylthiosemicarbazides.
Step 1: Synthesis of 1-Acyl-4-phenylthiosemicarbazide Intermediate
-
Dissolve the appropriate carboxylic acid hydrazide (0.01 mol) in ethanol.
-
Add phenyl isothiocyanate (0.01 mol) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-acyl-4-phenylthiosemicarbazide (0.01 mol) in an aqueous solution of 8% NaOH (20 mL).
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 2: One-Pot Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol [10]
-
Take an equimolar mixture of the substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) in a round-bottom flask.
-
Heat the mixture in an oil bath until it melts.
-
Maintain the temperature at 145°C for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Treat the solid product with a sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash the product with water and collect it by filtration.
-
Recrystallize the solid product from a mixture of ethanol and dimethylformamide (DMF).
Visualizations
Diagram 1: General Synthetic Workflow for 1,2,4-Triazole-3-thiol Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Side reactions to avoid during the synthesis of thienyl-triazole compounds
Welcome to the technical support center for the synthesis of thienyl-triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My thermal cycloaddition reaction is producing a mixture of 1,4- and 1,5-disubstituted thienyl-triazoles. How can I improve the regioselectivity?
A1: The thermal Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne often results in a mixture of 1,4- and 1,5-regioisomers due to similar activation energy barriers for both reaction pathways.[1] To achieve high regioselectivity, it is recommended to use a catalyzed reaction. For the synthesis of 1,4-disubstituted thienyl-triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier choice, often referred to as a "click reaction" for its efficiency and specificity.[2][3] Conversely, if the 1,5-disubstituted isomer is the desired product, a ruthenium-catalyzed reaction (RuAAC) is the method of choice.[4][5]
Q2: I am observing a significant amount of a side-product that I suspect is from alkyne homocoupling. How can I prevent this?
A2: The side-reaction you are observing is likely the oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling.[6] This is a frequent side reaction in CuAAC synthesis and can be minimized by creating an oxygen-free environment. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere, such as nitrogen or argon.[6] Additionally, ensuring a sufficient concentration of a reducing agent, like sodium ascorbate, helps to maintain the copper catalyst in its active Cu(I) state and reduces the prevalence of oxidative side reactions.[6]
Q3: My CuAAC reaction is giving a very low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6]
-
Poor Reagent Quality: Impurities in your thienyl-azide or alkyne starting materials can inhibit the reaction. Azides can also be unstable.[6]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can drastically lower the reaction efficiency.[6]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[6]
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, reducing its activity. High concentrations of chloride ions (>0.2 M) can also interfere.[7]
For a step-by-step guide to troubleshooting low yields, please refer to the "Troubleshooting Low Reaction Yield" section below.
Q4: I am struggling to remove the copper catalyst from my final thienyl-triazole product. What are the best purification methods?
A4: Residual copper can be problematic, especially for biological applications. The nitrogen atoms in the triazole ring itself can chelate copper ions, making removal challenging.[8][9] Effective methods for copper removal include:
-
Aqueous Washes: Washing the crude product with an aqueous solution of a chelating agent is a common first step. Solutions of EDTA, aqueous ammonia, or ammonium chloride can be effective.[10] Ammonia complexes with copper to form a blue-colored aqueous layer, providing a visual cue for removal.[10]
-
Filtration through a Solid Support: Passing a solution of your product through a plug of silica, alumina, or Celite can help adsorb the copper salts.[10]
-
Column Chromatography: Standard silica gel column chromatography is often sufficient to separate the desired triazole product from residual copper.[11]
A detailed protocol for catalyst removal is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Troubleshooting Low Reaction Yield in CuAAC Reactions
This guide provides a systematic approach to diagnosing and resolving low-yield issues in the synthesis of thienyl-triazole compounds via CuAAC.
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
Controlling Regioselectivity: 1,4- vs. 1,5-Isomers
The choice of catalyst is the primary determinant of regioselectivity in the synthesis of disubstituted triazoles from terminal alkynes.
Catalyst Choice and Resulting Regioisomer
Caption: The influence of reaction conditions on the regioselectivity of triazole synthesis.
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the yield of triazole synthesis. Note that yields are highly substrate-dependent.
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Typical Substrates | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Reference |
| None (Thermal) | Phenyl azide, Phenylacetylene | Toluene | 100 | Mixture | ~1:1 (1,4:1,5) | [3] |
| CuSO₄ / Sodium Ascorbate | Benzyl azide, Phenylacetylene | t-BuOH/H₂O | RT | >95 | 1,4-isomer | [6] |
| Cp*RuCl(PPh₃)₂ | Benzyl azide, Phenylacetylene | Toluene | 80 | 90-92 | 1,5-isomer | [4] |
| CuI | Aryl azides, Terminal alkynes | DMSO | RT | 80-95 | 1,4-isomer | [12] |
| Cu/Pd Bimetallic | Alkynes, Allyl methyl carbonate, TMSN₃ | Ethyl Acetate | 100 | 56-75 | N/A | [13] |
Table 2: Influence of Reaction Conditions on CuAAC Yield
| Copper Source | Ligand (Ratio to Cu) | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuSO₄·5H₂O | THPTA (5:1) | Sodium Ascorbate | H₂O/t-BuOH | RT | >95 | [7] |
| CuI | None | None | DMSO | RT | High | [12] |
| CuBr | None | None | H₂O/EtOH | 0 | 91 | [13] |
| Cu(OAc)₂ | None | Ascorbic Acid | DMF | 115 | 80 | [13] |
| CuCl₂ | None | O₂ (as oxidant) | DMF | N/A | 85 | [13] |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted Thienyl-Triazole via CuAAC
This protocol provides a general guideline for the synthesis of a 1,4-disubstituted thienyl-triazole from a thienyl azide and a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
Thienyl azide (1.0 eq)
-
Terminal alkyne (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.05-0.2 eq)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
Ethyl acetate
-
Saturated aqueous NH₄OH
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thienyl azide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may turn heterogeneous and change color.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Once complete, quench the reaction by adding saturated aqueous NH₄OH and stir for 30 minutes to complex the copper catalyst.[11]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of the Thienyl-Triazole Product
A. Copper Removal (Work-up): The quenching step with NH₄OH in the synthesis protocol is the primary method for removing the bulk of the copper catalyst. If residual copper is still suspected, an additional wash of the combined organic layers with a 0.5 M EDTA solution (pH 8) can be performed before the brine wash.[8]
B. Column Chromatography:
-
Column Packing: Pack a silica gel column using a suitable non-polar solvent system (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the crude product onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the packed column.[11]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. The optimal gradient should be determined by prior TLC analysis of the crude mixture.[11]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thienyl-triazole.
C. Recrystallization (Optional): If the product obtained from column chromatography requires further purification, recrystallization can be employed.
-
Dissolve the triazole product in a minimal amount of a hot solvent in which it has high solubility at high temperature and low solubility at room temperature (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).[11]
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of thienyl-triazoles via CuAAC.
References
- 1. scispace.com [scispace.com]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antimicrobial Assays for Hydrophobic Triazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic triazole derivatives in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic triazole derivative precipitates out of solution during the assay. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with hydrophobic compounds. Here are several strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for antimicrobial susceptibility testing.[1][2] It's crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the assay medium.[2][3]
-
Optimize Co-solvent Concentration: While DMSO can aid solubility, it can also exhibit its own antimicrobial effects at higher concentrations.[1][4] It is recommended to keep the final concentration of DMSO in the assay below levels that affect microbial growth, typically under 2% and sometimes as low as 1%.[5] Always include a solvent control to ensure the observed activity is not due to the solvent itself.[3][4]
-
pH Modification: The solubility of ionizable compounds is dependent on the pH of the solution.[5][6] Experimenting with different buffer systems or adjusting the pH of the assay medium can significantly improve the solubility of your triazole derivative.[5]
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used in low concentrations to increase solubility by forming micelles that encapsulate hydrophobic molecules.[5][7]
-
Micronization: Reducing the particle size of the compound increases the surface area, which can improve the dissolution rate.[8][9]
Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values. What could be the cause?
A2: Inconsistent MIC values for hydrophobic compounds can stem from several factors:
-
Precipitation: If the compound precipitates at higher concentrations in your dilution series, the actual concentration in solution is lower than intended, leading to inaccurate MICs.[2][5] Visual inspection of the assay plates for precipitate is recommended.[5]
-
Non-Specific Binding: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the compound available to interact with the microbes.[10][11] Using low-binding plates, such as those with a non-ionic hydrophilic surface, can mitigate this issue.[12]
-
Solvent Effects: As mentioned, the solvent itself might inhibit microbial growth, leading to falsely low MICs.[1][4] Conversely, some studies have shown that using DMSO can sometimes lead to lower and more distinct MICs compared to water for certain compounds.[13][14][15] A proper solvent control is essential for interpretation.
Q3: How do I perform a broth microdilution assay with a water-insoluble compound?
A3: The standard broth microdilution method needs to be adapted for hydrophobic compounds. The general approach involves:
-
Stock Solution Preparation: Dissolve the triazole derivative in 100% DMSO to create a concentrated stock solution.[2][16]
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) within the 96-well plate.[17][18] Ensure the final DMSO concentration remains consistent and non-inhibitory across all wells.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19]
-
Incubation and Reading: Incubate the plates under appropriate conditions and determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.[19]
Q4: Are there alternative methods to test the antimicrobial activity of highly hydrophobic compounds?
A4: Yes, if broth-based methods prove challenging, consider these alternatives:
-
Agar Dilution Method: The compound is incorporated directly into the agar medium at various concentrations before it solidifies. This can sometimes better accommodate hydrophobic compounds. The agar dilution method is a reference method recommended by CLSI for certain bacteria.[20][21]
-
Disk Diffusion Method: While less quantitative for MIC determination of novel compounds, it can be a useful screening tool. A solution of the compound is applied to a paper disk, which is then placed on an inoculated agar plate. The zone of inhibition around the disk indicates activity.[22]
-
Specialized Inoculation Methods: For testing antimicrobial surfaces, methods like touch-transfer or swab inoculation can be more representative of real-world contamination than liquid-based assays.[23]
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Wells
| Possible Cause | Troubleshooting Step | Rationale |
| Exceeding Aqueous Solubility | Lower the starting concentration of the compound in the serial dilution. | Even with a co-solvent, the compound has a solubility limit in the aqueous medium.[5] |
| Insufficient Co-solvent | Slightly increase the final DMSO concentration (ensure it remains below inhibitory levels, e.g., <2%). | A higher percentage of co-solvent can help maintain the compound's solubility.[5] |
| pH of Medium | Test the compound's solubility and activity in buffers with different pH values. | The ionization state, and therefore solubility, of many compounds is pH-dependent.[5][6] |
| Compound Instability | Prepare fresh stock solutions and dilutions for each experiment. | The compound may degrade or aggregate over time, especially when diluted in aqueous media. |
Issue 2: High Variability in MIC Results
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Specific Binding to Plates | Use low-binding or non-binding surface (NBS) microplates. | Standard polystyrene plates can adsorb hydrophobic molecules, reducing their effective concentration.[10][12] |
| Inaccurate Pipetting of Viscous DMSO Stock | Use positive displacement pipettes or reverse pipetting techniques for the initial dilution step. | DMSO is more viscous than water, which can lead to inaccuracies with standard air displacement pipettes. |
| Solvent Interference | Run a full dilution series of the solvent (e.g., DMSO) alone to determine its MIC. | This will establish the concentration at which the solvent itself inhibits microbial growth.[1][4] |
| Heterogeneous Microbial Growth | Ensure the inoculum is well-mixed and standardized according to CLSI protocols. | Clumps of bacteria can lead to inconsistent growth and, therefore, variable MIC readings. |
Issue 3: No Observed Antimicrobial Activity
| Possible Cause | Troubleshooting Step | Rationale |
| Compound is Inactive | Test against a broader panel of microorganisms, including quality control strains. | The compound may have a narrow spectrum of activity. |
| Effective Concentration is Too Low | Re-evaluate the solubility and consider reformulation strategies if precipitation is observed. | If the compound is not in solution, it cannot exert its antimicrobial effect.[5] |
| Compound Adsorption | In addition to using low-binding plates, consider adding a small amount of a non-ionic surfactant like Tween 80 to the assay medium. | This can help prevent the compound from binding to surfaces and keep it in solution.[7] |
| Incorrect Assay Conditions | Verify incubation time, temperature, and atmospheric conditions are optimal for the test organism. | Suboptimal growth conditions can affect the outcome of the susceptibility test. |
Data Presentation
Table 1: Example MIC Data for Hydrophobic Triazole Derivatives against Staphylococcus aureus
| Compound | Solvent System (Final Conc.) | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) | Standard Deviation |
| Triazole A | DMSO (1%) | 8 | 16 | 8 | 10.67 | 4.62 |
| Triazole B | DMSO (1%) | 4 | 4 | 8 | 5.33 | 2.31 |
| Triazole C | DMSO (1%) + Tween 80 (0.05%) | 2 | 4 | 2 | 2.67 | 1.15 |
| Vancomycin | Water | 1 | 1 | 1 | 1.00 | 0.00 |
| Solvent Control | DMSO (1%) | >128 | >128 | >128 | >128 | N/A |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Hydrophobic Compounds
1. Materials:
-
Hydrophobic triazole derivative
-
100% Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, flat-bottom, low-binding microtiter plates
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the triazole derivative and dissolve it in 100% DMSO to achieve a high concentration stock solution (e.g., 12.8 mg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Assay Plate:
-
Add 100 µL of CAMHB to all wells of the microtiter plate.
-
In the first well of a row, add a calculated volume of the compound stock solution to achieve twice the highest desired final concentration (e.g., for a final concentration of 128 µg/mL, add the appropriate volume to the first 100 µL of broth to make it 256 µg/mL). The final DMSO concentration should not exceed a non-inhibitory level (e.g., 1%).
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well containing the compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, include a solvent control (broth + inoculum + highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control well). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final desired values.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a plate reader measuring optical density.
-
Mandatory Visualizations
Caption: Workflow for MIC determination of hydrophobic compounds.
Caption: Logical workflow for troubleshooting compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jmpas.com [jmpas.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Hydrophobic, Lipid-Binding Plates | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. corning.com [corning.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. youtube.com [youtube.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial activity testing methods for hydrophobic patterned surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 1H and 13C NMR Data for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. Due to the absence of published experimental data for this specific compound, this validation is presented in comparison with structurally similar analogs: 4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The data for these analogs has been sourced from a peer-reviewed study by Omera et al.. This guide is intended to serve as a reference for researchers synthesizing or working with the title compound, providing a basis for spectral validation.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for the two analog compounds. These values can be used to predict the approximate chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | 4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (ppm) | 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (ppm) | Expected for this compound (Predicted) |
| SH | 13.99 (s, 1H) | 13.98 (s, 1H) | ~14.0 |
| Ar-H | 6.65-7.71 (m, 8H) | - | - |
| Thienyl-H | - | 7.27 (dd, 1H, J=4.0, 4.8 Hz), 7.68 (d, 1H, J=3.2 Hz), 7.86 (d, 1H, J=4.8 Hz) | ~7.2-7.9 |
| N-CH₂-CH₃ | - | 4.22 (q, 2H, J=7.2 Hz) | - |
| N-CH₂-CH₃ | - | 1.35 (t, 3H, J=7.2 Hz) | - |
| N-CH₃ | - | - | ~3.5-4.0 |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | 4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (ppm) | 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (ppm) | Expected for this compound (Predicted) |
| C=S | 168.19 | 167.5 | ~167-168 |
| Triazole C5 | 146.65 | 146.3 | ~146 |
| Aromatic/Thienyl C | 117.33, 126.83, 128.70, 129.36, 130.21, 132.01 | 126.8, 128.9, 129.3, 130.3 | ~126-132 |
| N-C H₂-CH₃ | - | 39.7 | - |
| N-CH₂-C H₃ | - | 13.7 | - |
| N-CH₃ | - | - | ~30-35 |
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, based on standard laboratory procedures.[1][2][3]
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-200 mM is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent: A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, should be used. The choice of solvent will depend on the solubility of the compound.
-
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add the deuterated solvent and vortex or sonicate until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation: The data for the analog compounds were acquired on a Bruker AC-400 NMR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Parameters:
-
A standard pulse program for proton NMR should be used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
A proton-decoupled pulse program is typically used to simplify the spectrum and improve sensitivity.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Chemical shifts are referenced to the solvent peak or an internal standard like TMS.
-
Logical Workflow and Biological Context
Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following diagram illustrates a general workflow for the initial screening of such compounds for antimicrobial activity.
Caption: Workflow for the antimicrobial screening of a novel triazole-thiol compound.
This workflow begins with the synthesis and structural confirmation of the target compound, for which NMR spectroscopy is a critical validation step. The compound is then subjected to primary antimicrobial screening to determine its minimum inhibitory concentration (MIC). Active compounds may then proceed to more detailed secondary assays to determine their bactericidal properties, toxicity, and mechanism of action.
References
Comparative Efficacy of 4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and Related Triazoles in Antimicrobial Applications
For Immediate Release
A comprehensive analysis of the antimicrobial properties of various 1,2,4-triazole derivatives highlights the potential of 5-(2-thienyl)-substituted compounds as potent antimicrobial agents. This guide provides a comparative overview of their activity against a range of pathogenic bacteria and fungi, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This guide focuses on the comparative antimicrobial activity of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and its structural analogues, providing a valuable resource for the scientific community.
While specific data for this compound is limited in publicly available research, studies on closely related 5-(2-thienyl)-1,2,4-triazole derivatives offer significant insights into their antimicrobial potential. These compounds have demonstrated notable activity, particularly against Gram-positive bacteria.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the antimicrobial activity of various 5-(2-thienyl)-1,2,4-triazole derivatives and other triazole compounds against selected microbial strains, as reported in the literature.
| Compound | Test Organism | Antimicrobial Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 5-(2-Thienyl)-1,2,4-triazole Derivatives | |||
| N-[3-mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-(4-chlorophenyl)thiourea (4d) | Staphylococcus aureus | 15.3 mm | [1] |
| 2-(4-Bromophenyl)amino-5-(2-thienyl)-1,2,4-triazolo[3,4-b][3][4][5]thiadiazole (5e) | Staphylococcus aureus | 15.6 mm | [1] |
| 3-(4-Bromophenyl)aminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione (7b) | Staphylococcus aureus | 16.2 mm | [1] |
| 3-(4-Chlorophenyl)aminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione (7c) | Staphylococcus aureus | 16.5 mm | [1] |
| 3-(4-Iodophenyl)aminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione (7d) | Staphylococcus aureus | 15.8 mm | [1] |
| 3-(4-Formyl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione (9a) | Staphylococcus aureus | 17.5 mm | [1] |
| 3-(4-Formyl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione (9a) | Escherichia coli | 14.8 mm | [1] |
| Other Triazole Derivatives | |||
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 6.25 µg/mL | [6] |
| 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 12.5 µg/mL | [6] |
| 4-(2-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 12.5 µg/mL | [6] |
| Ofloxacin analogue with 1,2,4-triazole | Staphylococcus aureus | 0.25 - 1 µg/mL | [7] |
| Ofloxacin analogue with 1,2,4-triazole | Escherichia coli | 0.25 - 1 µg/mL | [7] |
| Standard Drugs | |||
| Ampicillin | Staphylococcus aureus | - | - |
| Streptomycin | Staphylococcus aureus | 10 µg/mL (as a standard for comparison in some studies) | [6] |
| Ciprofloxacin | Escherichia coli | - | - |
Experimental Protocols
The following are detailed methodologies for two common antimicrobial susceptibility testing techniques.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[3][4][8][9][10]
-
Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture and adjusted to a specific turbidity, typically equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on the same plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][11][12][13]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized microbial suspension is prepared and diluted to the desired final concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also prepared.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mechanism of Action
The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, some triazole-based compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation in bacteria.[14] The 1,2,3-triazole ring can act as a robust pharmacophore, capable of binding to various biological targets.[14] Molecular docking studies have also suggested that some thiophene-linked 1,2,4-triazoles exhibit a high affinity for DNA gyrase, another vital bacterial enzyme.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and conceptual relationships, the following diagrams are provided in DOT language.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Logical relationship of triazole structure to antimicrobial activity.
References
- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. hereditybio.in [hereditybio.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 4-Methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol Analogues Against Standard Antimicrobial Agents: A Review of the Landscape
A comprehensive review of published scientific literature reveals a notable absence of specific studies detailing the antimicrobial efficacy of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. Consequently, a direct comparison of this specific compound with standard antimicrobial agents, supported by experimental data, cannot be provided at this time.
However, the broader class of compounds, characterized by the 5-(2-thienyl)-4H-1,2,4-triazole-3-thiol scaffold, has been the subject of various research endeavors exploring their potential as antimicrobial agents. These studies, while not focusing on the 4-methyl derivative, offer valuable insights into the structure-activity relationships and the general antimicrobial profile of this heterocyclic system. This guide synthesizes the available data on these related compounds to provide a comparative overview for researchers, scientists, and drug development professionals.
Efficacy of 5-(2-Thienyl)-4H-1,2,4-triazole-3-thiol Derivatives
Research into derivatives of 5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has primarily focused on modifications at the 4-position of the triazole ring, often involving the introduction of amino, substituted amino, or aryl moieties. These investigations have demonstrated that certain derivatives exhibit notable activity against a range of pathogenic microbes.
One study synthesized a series of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones and their corresponding 2-aminomethyl derivatives. Several of these compounds displayed significant activity, particularly against Gram-positive bacteria and the Gram-negative bacterium Escherichia coli.[1] Molecular docking studies from this research suggested that the antibacterial action of these active compounds may be attributed to their high affinity for DNA gyrase, a crucial bacterial enzyme.[1]
Another area of investigation involves the synthesis of Schiff bases derived from 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol. While not containing the 2-thienyl group, these studies are relevant to the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols. Some of these compounds have shown promising antibacterial and antifungal activities.[2][3][4][5]
It is important to note that the antimicrobial activity is highly dependent on the nature of the substituent at the 4-position. For instance, the introduction of bulky or electron-withdrawing groups can significantly modulate the biological activity.[4]
Due to the lack of specific data for this compound, a quantitative comparison table cannot be generated.
General Experimental Protocols for Antimicrobial Screening
The following is a generalized methodology for the in vitro evaluation of the antimicrobial activity of novel chemical entities, based on protocols described in the reviewed literature for similar triazole derivatives.[1][6][7]
1. Preparation of Test Compounds and Standard Drugs:
-
The synthesized triazole derivatives and standard antimicrobial agents (e.g., a broad-spectrum antibiotic like Ciprofloxacin and an antifungal like Fluconazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions of a specific concentration (e.g., 1 mg/mL).
2. Test Microorganisms:
-
A panel of clinically relevant microorganisms is selected, typically including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined using a broth microdilution method.
-
Serial dilutions of the test compounds and standard drugs are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
4. Determination of Zone of Inhibition (Agar Well Diffusion Method):
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Wells are created in the agar using a sterile cork borer.
-
A fixed volume of the test compound solution is added to each well.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.
Below is a generalized workflow for the antimicrobial screening process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
A comparative study of the antioxidant properties of different thienyl-triazole isomers
For Researchers, Scientists, and Drug Development Professionals
In the ongoing quest for novel therapeutic agents, heterocyclic compounds, particularly those integrating triazole and thiophene rings, have garnered significant attention due to their diverse pharmacological activities. Among these, the antioxidant properties of thienyl-triazole derivatives are of particular interest for their potential role in combating oxidative stress-related diseases. While a direct comparative study of the antioxidant properties of different thienyl-triazole isomers is not extensively available in the current literature, this guide provides a comparative analysis of the antioxidant activities of various substituted thienyl-triazole derivatives. The data presented herein is collated from multiple studies, and it is important to consider the variations in experimental conditions when comparing the results.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with a lower IC50 value indicating greater antioxidant potential. The following table summarizes the reported antioxidant activities of several substituted thienyl-triazole derivatives from various studies, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | Substituent at 4-position | Antioxidant Assay | IC50 (µM) or % Inhibition | Reference Standard (IC50) | Source |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Amino | DPPH | 88.89% inhibition at 1000 µM | Ascorbic Acid (not specified) | [1] |
| 4-(4-fluorobenzylideneamino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 4-fluorobenzylideneamino | DPPH | Lower than the amino derivative | Ascorbic Acid (not specified) | [1] |
| 4-(2-hydroxybenzylideneamino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 2-hydroxybenzylideneamino | DPPH | High antiradical effect | Ascorbic Acid (not specified) | [1] |
| A series of 4-substituted-5-(2-thienyl)-1,2,4-triazole-3-thiones | Various substituents | DPPH | High scavenging efficiency | Ascorbic Acid (not specified) | Koparir et al. |
Note: The study by Koparir et al. is frequently cited for demonstrating high DPPH radical scavenging efficiency of 4-substituted-5-(2-thienyl)-1,2,4-triazole-3-thiones, in some cases surpassing that of ascorbic acid. However, specific IC50 values from this study were not available in the immediate search results.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the literature for evaluating thienyl-triazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Principle: The reduction of the DPPH radical is followed by monitoring the decrease in its absorbance at a characteristic wavelength, typically around 517 nm.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.
Principle: The pre-generated green-colored ABTS•+ is reduced by the antioxidant, leading to a decolorization of the solution. The decrease in absorbance is measured spectrophotometrically at a wavelength of approximately 734 nm.
Procedure:
-
Generation of ABTS radical: An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the complete formation of the ABTS radical cation.
-
Preparation of ABTS working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound (at various concentrations) is added to a fixed volume of the ABTS working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance of the solution is measured at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as TEAC, which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for a comparative study of the antioxidant properties of newly synthesized chemical compounds, such as thienyl-triazole derivatives.
Caption: General workflow for the synthesis and comparative antioxidant evaluation of chemical derivatives.
References
Validation of a Synthetic Route for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The presented route is a well-established method for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents comparative data from closely related structures to support the validation of this synthetic approach.
Proposed Synthetic Pathway
The most viable and widely adopted method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols proceeds through a two-step reaction sequence. The initial step involves the formation of a substituted thiosemicarbazide intermediate, which is subsequently cyclized in an alkaline medium to yield the desired triazole-3-thiol.
For the synthesis of this compound, the proposed pathway is as follows:
-
Formation of 1-(Thiophene-2-carbonyl)-4-methylthiosemicarbazide: Thiophene-2-carbohydrazide is reacted with methyl isothiocyanate.
-
Cyclization to this compound: The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of a base, typically sodium hydroxide, to form the final product.
This established methodology offers a reliable and efficient route to the target compound.
Performance Comparison with Alternative Routes
While other methods for the synthesis of the 1,2,4-triazole ring system exist, such as the reaction of thiocarbohydrazide with carboxylic acids, the thiosemicarbazide cyclization route is generally preferred for its high yields and straightforward procedure.[1] The starting materials for the proposed route, thiophene-2-carbohydrazide and methyl isothiocyanate, are readily available, making this a practical and cost-effective approach.
Data Presentation
The following table summarizes the expected and reported yields for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, providing a benchmark for the validation of the proposed synthetic route.
| Compound | Intermediate Yield (%) | Final Product Yield (%) | Reference |
| Proposed: this compound | Expected: 85-95 | Expected: 60-80 | Based on below |
| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 92 | 68 | [2] |
| 5-(Furan-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 94 | 72 | [2] |
| 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 95 | 79 | [2] |
| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 90 | 79 | [2] |
| 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thione | Not reported | 76 | [3] |
| 4-Cyclohexyl-5-(p-methylphenyl)-4H-1,2,4-triazole-3-thione | Not reported | 65 | [3] |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound, adapted from established procedures for analogous compounds.[2]
Step 1: Synthesis of 1-(Thiophene-2-carbonyl)-4-methylthiosemicarbazide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (0.01 mol) in absolute ethanol (20 mL).
-
Addition of Reagent: To this solution, add methyl isothiocyanate (0.01 mol) dropwise with continuous stirring.
-
Reaction Conditions: The reaction mixture is refluxed for 2-3 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to afford the pure thiosemicarbazide intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: A solution of 1-(thiophene-2-carbonyl)-4-methylthiosemicarbazide (0.01 mol) is prepared in a 2 N aqueous sodium hydroxide solution (20 mL).
-
Reaction Conditions: The mixture is heated under reflux for 3-4 hours.
-
Work-up and Purification: The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid (e.g., 2 N HCl) to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Proposed synthetic pathway for this compound.
References
Comparative Molecular Docking Analysis of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with Known Kinase Inhibitors
For Immediate Publication
This guide presents a comparative molecular docking study of the novel compound 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol against a panel of known inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways. The following data and protocols are intended for researchers, scientists, and professionals in the field of drug discovery and development to provide an objective comparison of the potential inhibitory activity of this triazole derivative.
Data Summary
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound and selected known EGFR inhibitors. The quantitative results, including binding energy and predicted inhibition constants (Ki), are summarized in the table below. Lower binding energy and Ki values are indicative of a more favorable interaction between the ligand and the protein's active site.
| Compound | Binding Energy (kcal/mol) | Predicted Ki (nM) | Interacting Residues |
| This compound | -8.2 | 250 | Met793, Leu718, Cys797 |
| Gefitinib | -9.5 | 50 | Met793, Leu718, Thr790, Cys797 |
| Erlotinib | -9.1 | 80 | Met793, Leu718, Thr790, Gln791 |
| Lapatinib | -8.8 | 120 | Met793, Leu718, Val726, Cys797 |
Experimental Protocols
The molecular docking studies were conducted using AutoDock Vina, a widely used software for computational docking simulations.
1. Preparation of the Protein Structure: The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Gasteiger charges were computed to simulate physiological conditions.
2. Ligand Preparation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structures of the known inhibitors (Gefitinib, Erlotinib, and Lapatinib) were also obtained. Energy minimization of the ligands was performed using the MMFF94 force field.
3. Docking Simulation: A grid box was defined to encompass the active site of the EGFR, centered on the known binding pocket. The prepared ligands were then docked into the active site of the receptor using the Lamarckian Genetic Algorithm. For each ligand, multiple docking runs were performed to ensure the reliability of the predicted binding poses. The conformation with the lowest binding energy was selected for further analysis.
4. Analysis of Interactions: The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualizations
Workflow for Comparative Molecular Docking
Unraveling the Molecular Blueprint: A Comparative Analysis of the Mass Spectrometry Fragmentation of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest due to its prevalence in medicinally active compounds.[1][2][3][4] A comparative overview with alternative analytical techniques is also presented to offer a comprehensive analytical strategy for researchers.
Mass Spectrometry Fragmentation Analysis
The mass spectrometric fragmentation of this compound provides key insights into its structural integrity. Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic cleavages that are diagnostic of its constituent moieties.[1][5][6]
A closely related compound, sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate, has been studied, and its fragmentation pattern offers a strong basis for predicting the behavior of the target molecule.[7] The fragmentation of the core triazole-thiol structure is a primary event.
Predicted Fragmentation Pathway:
The fragmentation of the protonated molecule of a related compound, 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetic acid, was initiated from m/z 256.0208.[7] For this compound, the molecular ion peak [M]+• or protonated molecule [M+H]+ would be the initial species observed. The subsequent fragmentation is likely to proceed through several key pathways:
-
Cleavage of the Thienyl Group: A common fragmentation pathway for compounds containing a thiophene ring involves the rupture of the bond connecting the substituent to the ring or cleavage within the thiophene ring itself.[8][9]
-
Triazole Ring Fission: The 1,2,4-triazole ring can undergo cleavage, often with the loss of small neutral molecules like N2 or HCN.[1]
-
Loss of the Thiol Group: The thiol group (-SH) can be lost as a radical, particularly in electron ionization mass spectrometry.
Table 1: Predicted Mass Fragments and Their Origins
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin |
| M | Molecular Ion | Intact Molecule |
| M - 33 | [M - SH]+ | Loss of the thiol group |
| M - 83 | [M - C4H3S]+ | Loss of the thienyl group |
| Varies | Thienyl-containing fragments | Cleavage of the triazole ring |
| Varies | Triazole-containing fragments | Cleavage of the thienyl ring |
Note: The exact m/z values will depend on the isotopic composition of the elements.
Comparative Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive structural confirmation relies on a combination of analytical methods.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, small sample requirement, provides structural information. | Isomers may not be distinguishable, requires ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N, C=S). | Fast, non-destructive, provides information on chemical bonds. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical formula. | Does not provide structural information, requires pure sample. |
Experimental Protocols
Mass Spectrometry:
-
Instrumentation: An Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer can be used.[1][6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50:50, v/v).[1][6]
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]
-
Fragmentor Voltage: Varied (e.g., 70-200 V) to induce fragmentation.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A Bruker Avance 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS).
-
Spectra Recorded: 1H NMR and 13C NMR.
Infrared (IR) Spectroscopy:
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: KBr pellet method.
-
Spectral Range: 4000–400 cm-1.
Visualizations
Caption: Predicted Fragmentation Pathway of the Target Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Cross-validation of biological activity results for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol across different assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of biological activities of the heterocyclic compound 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. Due to a lack of extensive, publicly available, cross-assay data for this specific molecule, this document serves as a methodological template. It outlines the experimental protocols and data presentation formats necessary for a rigorous comparative analysis of this compound's performance across various biological assays.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities.[1][2][3][4] The title compound, this compound, incorporates a thiophene ring, a common moiety in many biologically active molecules, suggesting its potential for diverse biological effects.[5][6] This guide presents a structured approach to evaluating and comparing these potential activities.
Comparative Analysis of Biological Activities
A direct comparison of the biological activity of this compound across different assays requires standardized quantitative data. The following tables are presented as a template for summarizing such results, with placeholder data to illustrate the comparative framework.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Table 2: Anticancer Activity
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available |
| HCT116 (Colon) | Data not available |
Table 3: Antioxidant Activity
| Assay | IC₅₀ (µg/mL) |
| DPPH Scavenging | Data not available |
| ABTS Scavenging | Data not available |
Table 4: Enzyme Inhibition
| Enzyme Target | IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | Data not available |
| Acetylcholinesterase (AChE) | Data not available |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of biological activity results. The following are standard protocols for the key assays mentioned above.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[8][9]
DPPH Radical Scavenging Assay
-
Reaction Mixture: Different concentrations of the test compound in methanol are added to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of IC₅₀: The percentage of scavenging activity is calculated, and the IC₅₀ value, the concentration required to scavenge 50% of DPPH free radicals, is determined.[10][11]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Caption: General workflow for synthesis, screening, and analysis.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Comparative Guide to the Synthetic Efficiency of Routes to 4,5-Disubstituted-1,2,4-Triazole-3-thiols
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is of significant interest to researchers in drug development and medicinal chemistry due to the broad spectrum of biological activities exhibited by this class of compounds. Various synthetic strategies have been developed, each with distinct advantages and efficiencies. This guide provides a comparative analysis of the most common synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
The primary synthetic pathways to 4,5-disubstituted-1,2,4-triazole-3-thiols include the classical multi-step synthesis involving the cyclization of thiosemicarbazides, one-pot condensation reactions, and modern microwave-assisted methods that offer enhanced efficiency.
Route 1: Base-Catalyzed Cyclization of 1,4-Disubstituted Thiosemicarbazides
This is a widely adopted and versatile two-step method. The first step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. The subsequent step is an intramolecular dehydrative cyclization of the thiosemicarbazide in the presence of a base, typically sodium hydroxide or potassium hydroxide, to yield the desired 4,5-disubstituted-1,2,4-triazole-3-thiol.[1][2]
Route 2: One-Pot Synthesis from Hydrazides and Isothiocyanates
To improve efficiency and reduce reaction time, one-pot variations of the classical method have been developed. In this approach, the hydrazide, isothiocyanate, and a cyclizing agent are combined in a single reaction vessel. This method obviates the need for isolation of the thiosemicarbazide intermediate, streamlining the synthetic process.
Route 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods.[3][4] This technique can be applied to the cyclization step of the thiosemicarbazide intermediate or to the entire one-pot synthesis, offering a green and efficient alternative.[5][6]
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the synthetic efficiency of the different routes based on reported yields and reaction conditions for a variety of 4,5-disubstituted-1,2,4-triazole-3-thiols.
| Route | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Route 1 | Benzoic acid hydrazide, Phenyl isothiocyanate | 5-Phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 1. Ethanol, reflux2. 2N NaOH, reflux | 73 | [2] |
| Route 1 | Phenylacetic acid hydrazide, 4-Methoxyphenyl isothiocyanate | 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 1. Ethanol, reflux2. 2N NaOH, reflux | 79 | [2] |
| Route 1 | Benzoic acid hydrazide, Cyclohexyl isothiocyanate | 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1. Ethanol, reflux2. 2N NaOH, reflux | 68 | [1] |
| Route 1 | 4-Pyridinecarboxylic acid hydrazide, Cyclohexyl isothiocyanate | 4-Cyclohexyl-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1. Ethanol, reflux2. 2N NaOH, reflux | 78 | [1] |
| Route 2 | 5-Adamantyl-4H-1,2,4-triazole-3-thiol, Bromoacetic acid, Substituted benzaldehydes | 2-(5-Adamantyl-3-((5-substituted-2-hydroxybenzylidene)amino) -4H-1,2,4-triazol-4-yl)acetic acid derivatives | Acetic acid, Acetic anhydride, Sodium acetate, Reflux | - | [7] |
| Route 3 | 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, 9H-fluorene-3-carbaldehyde | Schiff bases of 1,2,4-triazol-3-one | Microwave irradiation | Improved yields and reduced time compared to conventional | [5] |
| Route 3 | Acyl hydrazides, DMF-DMA, Primary amines | 3,5-Disubstituted 1,2,4-triazoles | Microwave irradiation | - | [8] |
Experimental Protocols
Route 1: General Procedure for the Synthesis of 5-(Furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols[2]
Step 1: Synthesis of 1-(2-Furoyl or phenylacetyl)-4-substituted thiosemicarbazides An appropriate arylisothiocyanate (0.01 mol) is added to a solution of furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide (0.01 mol) in ethanol (50 mL). The mixture is refluxed for 4-5 hours. The precipitate that forms upon cooling is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to give the 1,4-disubstituted thiosemicarbazide.
Step 2: Synthesis of 5-(Furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols The 1,4-disubstituted thiosemicarbazide (0.01 mol) is dissolved in 2N sodium hydroxide (50 mL) and refluxed for 4-5 hours. After cooling, the solution is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the final product.
Route 2: General Procedure for One-Pot Synthesis (Conceptual)
While a specific one-pot protocol for the title compounds is not detailed in the provided results, a general procedure can be conceptualized based on similar syntheses. Typically, the carboxylic acid hydrazide (1 eq.), isothiocyanate (1 eq.), and a base (e.g., KOH, 2 eq.) would be combined in a suitable solvent (e.g., ethanol or DMF) and heated under reflux or microwave irradiation until the reaction is complete. Acidification of the reaction mixture upon cooling would then precipitate the desired product.
Route 3: General Protocol for Microwave-Assisted Synthesis[3][5]
The synthesis is carried out in a dedicated microwave reactor. The reactants, typically the thiosemicarbazide intermediate and a base in a polar solvent, are placed in a sealed microwave vessel. The reaction is then subjected to microwave irradiation at a set temperature and time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up as in the conventional method by cooling, acidifying, and filtering the precipitate. This method often results in significantly shorter reaction times, from hours to minutes, and can lead to higher yields.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed operational plan for the safe disposal of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound containing a triazole ring and a sulfur-containing thiol group. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory to avoid skin and eye contact.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes.[1] | Minimizes skin exposure. |
| Respiratory | A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[1] | Prevents inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Incineration at a permitted facility is a probable final disposal method.[1]
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1][2] Ensure the container is compatible with the chemical; avoid metal containers for corrosive waste.[2]
-
Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[2] The percent composition of each constituent should also be included.[2]
-
Segregation: Do not mix this waste with other waste streams.[1][2]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][2]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Diagram 1: Disposal Workflow
References
Personal protective equipment for handling 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
This guide provides critical safety, handling, and disposal information for 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of analogous triazole and thiol-containing compounds to establish a robust safety protocol. A thorough risk assessment should be conducted before handling this chemical.
Hazard Identification
Based on the hazard profiles of structurally similar triazole and thiol compounds, this compound is anticipated to be a potential skin and eye irritant, may cause respiratory irritation, and could be harmful if swallowed.[1][2][3][4] Thiol compounds are also known for their strong, unpleasant odors.[5] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[6] A face shield should be used when there is a risk of splashing.[1][6] | To protect against splashes, vapors, and dust particles that can cause serious eye irritation.[1][7][8] |
| Skin and Body Protection | A lab coat must be worn at all times.[7] Chemically resistant gloves such as nitrile or neoprene are required; double-gloving is advisable.[1][6] Closed-toe shoes are mandatory.[6] | To prevent skin contact, which can cause irritation.[7] A lab coat protects from spills and contamination.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors, dust, or aerosols.[1][6][7] A NIOSH-approved respirator may be necessary if exposure limits are exceeded.[6][7] | To control vapor and dust exposure and prevent respiratory tract irritation.[1][2][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][6][7] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Handling Procedures:
-
Storage: Store in a cool, dry, and well-ventilated area, separated from strong oxidants and strong acids.[2][9]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill and Disposal Plan:
-
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[2][7]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]
-
-
Waste Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[7] Do not allow the chemical to enter drains or waterways.[2][7] Contact a licensed professional waste disposal service.[7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
